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3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl Documentation Hub

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  • Product: 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl
  • CAS: 1986429-23-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl in Targeted Drug Discovery

Executive Summary 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride is a highly specialized bicyclic heterocyclic scaffold utilized extensively in modern medicinal chemistry[1]. As a functionalized tetra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride is a highly specialized bicyclic heterocyclic scaffold utilized extensively in modern medicinal chemistry[1]. As a functionalized tetrahydropyrazine, it serves as a critical building block in the synthesis of Pyruvate Dehydrogenase Kinase (PDHK) inhibitors[2].

From an application scientist's perspective, the utility of this compound lies in its rigid, electron-rich imidazo-pyrazine core, which provides optimal spatial orientation for binding within kinase active sites. Inhibiting PDHK is a validated therapeutic strategy for metabolic disorders (e.g., Type 2 diabetes) and oncology, where it reverses the Warburg effect by promoting oxidative phosphorylation over aerobic glycolysis ([2]).

Physicochemical Profiling & Structural Dynamics

The scaffold is commercially available in both its free base and dihydrochloride (2HCl) salt forms[3]. However, for rigorous drug development workflows, the 2HCl salt is strictly preferred.

Causality of Salt Selection: The electron-rich nature of the imidazo[1,2-a]pyrazine core makes the free base susceptible to slow air oxidation and degradation over time. Formulating the compound as a dihydrochloride salt protonates the basic nitrogen atoms, significantly enhancing long-term bench stability, preventing ring-opening side reactions, and dramatically improving aqueous solubility for in vitro assay preparations.

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride
CAS Registry Number 1986429-23-5 (2HCl Salt) / 885281-16-3 (Free Base)[3]
Molecular Formula C₁₂H₁₅Cl₂N₃
Molecular Weight 272.18 g/mol (Salt) / 199.25 g/mol (Free Base)[4]
Physical State Solid / Colorless to off-white powder[1]
Solubility Profile DMSO (High), Water (High), Methanol (Moderate)

Mechanistic Context: The PDHK/PDC Axis

To understand the value of this scaffold, one must understand the biological machinery it targets. Pyruvate Dehydrogenase Kinase (PDHK) phosphorylates and inhibits the Pyruvate Dehydrogenase Complex (PDC)[2]. By coupling the 3-phenyl-imidazo[1,2-a]pyrazine core with specific chiral carboxylic acids, researchers generate potent PDHK inhibitors[1]. These inhibitors block PDHK, thereby maintaining PDC in its active, unphosphorylated state. This forces cellular metabolism away from lactate production (the Warburg effect) and drives pyruvate into the TCA cycle[2].

PDHK_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Warburg Effect) Pyruvate->Lactate LDH PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC Substrate AcetylCoA Acetyl-CoA PDC->AcetylCoA Active TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA Energy Production PDHK PDHK (Kinase) PDHK->PDC Phosphorylates & Inhibits Inhibitor Imidazo[1,2-a]pyrazine Derivative (Inhibitor) Inhibitor->PDHK Binds & Inhibits

Fig 1: Metabolic signaling pathway showing PDHK inhibition by imidazo[1,2-a]pyrazine derivatives.

Experimental Methodology: Synthesis of PDHK Inhibitors

The following protocol outlines the self-validating synthesis of a representative PDHK inhibitor, specifically (R)-3,3,3-Trifluoro-2-hydroxy-2-methyl-1-(3-phenyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazin-7-yl)-propan-1-one (designated as compound "A49" in literature) ([1]).

Synthetic_Workflow A 3-Phenyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine 2HCl B Free Base Conversion (DIPEA / DMF) A->B C Amide Coupling (HATU, R-COOH) B->C D Purification (Prep-HPLC) C->D E Active PDHK Inhibitor (Target Compound) D->E

Fig 2: Step-by-step synthetic workflow for generating PDHK inhibitors from the 2HCl salt scaffold.

Step-by-Step Protocol

1. Scaffold Neutralization (Free-basing)

  • Action: Suspend 50.0 mg (0.184 mmol) of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl in 2.0 mL of anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.

  • Causality: The 2HCl salt must be fully neutralized to liberate the secondary amine for nucleophilic attack. An excess of DIPEA is used: two equivalents to neutralize the dihydrochloride salt and additional equivalents to act as a non-nucleophilic base catalyst for the subsequent coupling reaction.

2. Carboxylic Acid Activation

  • Action: In a separate vial, dissolve 0.202 mmol of (R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid and 77.0 mg (0.202 mmol) of HATU in DMF. Stir for 10 minutes.

  • Causality: The trifluoromethyl group severely sterically hinders the carboxylic acid. HATU is selected over traditional EDC/HOBt because it forms a highly reactive 7-azabenzotriazole active ester. This accelerates the reaction, overcomes the steric bulk, and prevents epimerization of the chiral center.

3. Nucleophilic Acyl Substitution

  • Action: Transfer the activated ester solution to the neutralized scaffold suspension. Stir the reaction mixture at room temperature for 12 hours.

  • Self-Validation Check: Monitor the reaction via LC/MS. The system is validated when the mass of the free base (m/z 200.1 [M+H]⁺) is consumed and the product mass (m/z 340.2 [M+H]⁺) becomes the dominant peak[1].

4. Isolation and Purification

  • Action: Quench the reaction with water and extract with ethyl acetate. Concentrate the organic layer and purify via preparative HPLC.

  • Causality: Prep-HPLC is strictly required to remove HATU byproducts (such as tetramethylurea), which are notoriously difficult to separate via standard silica gel chromatography due to overlapping polarities.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized inhibitor, rigorous analytical validation is required. A critical nuance in the NMR characterization of functionalized tetrahydropyrazines is the presence of rotamers.

Expert Insight on NMR Acquisition: Spectra must be acquired at 80 °C in DMSO-d6[1]. At room temperature, the restricted rotation around the newly formed amide bond causes the tetrahydropyrazine signals to artificially broaden or split into distinct rotamers, complicating structural verification. Heating the sample increases the interconversion rate, yielding a sharp, time-averaged spectrum.

Table 2: Representative ¹H NMR Data for the Coupled Inhibitor (A49)

Acquired at 400 MHz, DMSO-d6, 80 °C[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
7.79 – 7.71Multiplet (m)2HPhenyl ring (ortho protons)
7.58 – 7.48Multiplet (m)3HPhenyl ring (meta/para protons)
7.14Singlet (s)1HImidazole core (C2-H)
5.22 – 4.95Multiplet (m)2HTetrahydropyrazine (N-adjacent CH₂)
4.33 – 4.03Multiplet (m)4HTetrahydropyrazine (Remaining CH₂ groups)
1.60Singlet (s)3HMethyl group (propionic acid moiety)

References

  • Bicyclic heterocyclic derivatives (AU2016304182B2).

Sources

Exploratory

Synthesis and Process Optimization of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl: A Technical Guide

Executive Summary The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of P2X7 receptor modulators, antiviral agents, and oncology therapeutics [1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of P2X7 receptor modulators, antiviral agents, and oncology therapeutics [1, 2, 3]. Specifically, 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl (CAS: 885281-16-3) serves as a critical, conformationally restricted building block.

This whitepaper provides an in-depth, self-validating synthetic workflow for this compound. Rather than merely listing reagents, this guide deconstructs the mechanistic causality behind each experimental choice, ensuring that researchers can troubleshoot, scale, and validate the process with absolute scientific integrity.

Retrosynthetic Strategy & Pathway Design

The target molecule features a fully reduced pyrazine ring fused to an aromatic imidazole ring bearing a phenyl substituent at the C3 position. The most robust forward synthesis relies on constructing the fully aromatic imidazo[1,2-a]pyrazine core first, functionalizing it via cross-coupling, and then performing a chemoselective reduction [1].

SynthesisPathway SM 2-Aminopyrazine + Chloroacetaldehyde Step1 Step 1: Cyclocondensation SM->Step1 Int1 Imidazo[1,2-a]pyrazine Step1->Int1 Step2 Step 2: Regioselective Bromination Int1->Step2 Int2 3-Bromoimidazo[1,2-a]pyrazine Step2->Int2 Step3 Step 3: Suzuki-Miyaura Coupling Int2->Step3 Int3 3-Phenylimidazo[1,2-a]pyrazine Step3->Int3 Step4 Step 4: Chemoselective Hydrogenation Int3->Step4 Int4 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine Step4->Int4 Step5 Step 5: Salt Formation Int4->Step5 Target Target: 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl Step5->Target

Fig 1: Five-step synthesis workflow for 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl.

Step-by-Step Experimental Methodologies & Mechanistic Causality

Step 1: Cyclocondensation to Imidazo[1,2-a]pyrazine
  • Protocol: Dissolve 2-aminopyrazine (1.0 eq) and chloroacetaldehyde (50% aqueous solution, 1.2 eq) in ethanol. Reflux the mixture for 12 hours. Remove the solvent in vacuo, neutralize the residue with saturated aqueous NaHCO3​ , and extract with dichloromethane (DCM).

  • Causality: The highly nucleophilic endocyclic nitrogen of the pyrazine ring attacks the electrophilic α -carbon of the aldehyde. Subsequent intramolecular condensation with the exocyclic amine forms the fused imidazole ring.

Step 2: Regioselective C3-Bromination
  • Protocol: Dissolve imidazo[1,2-a]pyrazine (1.0 eq) in anhydrous DMF and cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise. Warm to room temperature and stir for 2 hours. Quench in ice water, filter the precipitate, and dry under vacuum.

  • Causality: Electrophilic aromatic substitution preferentially occurs at the C3 position. The bridgehead nitrogen donates electron density into the imidazole ring, stabilizing the Wheland intermediate specifically at C3, ensuring near-perfect regioselectivity without over-bromination.

Step 3: Suzuki-Miyaura Cross-Coupling
  • Protocol: Combine 3-bromoimidazo[1,2-a]pyrazine (1.0 eq), phenylboronic acid (1.2 eq), and Na2​CO3​ (5.0 eq) in a biphasic mixture of 1,2-dimethoxyethane (DME) and water (2:1 v/v). Degas the solution, add Pd(PPh3​)2​Cl2​ (0.05 eq), and heat to 80°C for 16 hours. Extract the organic layer, dry over Na2​SO4​ , and purify via silica gel chromatography.

  • Causality: The biphasic DME/water system is strictly required to dissolve both the inorganic base (necessary for boronic acid activation) and the organic substrates. The Pd(II) precatalyst is reduced in situ to Pd(0), initiating the catalytic cycle via oxidative addition into the C-Br bond [1].

Step 4: Chemoselective Hydrogenation (Critical Step)
  • Protocol: Dissolve 3-phenylimidazo[1,2-a]pyrazine (1.0 eq) in absolute ethanol. Add Platinum(IV) oxide (Adams' catalyst, PtO2​ , 0.1 eq). Evacuate the vessel and backfill with H2​ gas (1 Atm). Stir vigorously at room temperature for 24 hours. Filter through a Celite pad to remove the catalyst and concentrate the filtrate.

  • Causality: PtO2​ under mild pressure (1 Atm) selectively reduces the electron-deficient pyrazine ring. The more aromatic imidazole and phenyl rings remain entirely intact. Using higher pressures or more aggressive catalysts (like Pd/C at elevated temperatures) risks over-reduction or hydrogenolysis [1].

Step 5: Dihydrochloride Salt Formation
  • Protocol: Dissolve the free base in anhydrous DCM at 0°C. Add 4M HCl in dioxane (2.5 eq) dropwise. Stir for 1 hour. Collect the resulting white precipitate via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

  • Causality: The tetrahydro-imidazo[1,2-a]pyrazine core contains two basic nitrogens: the secondary amine in the piperazine ring (N7) and the imidazole nitrogen (N1). Forming the 2HCl salt ensures both are protonated, which prevents oxidative degradation of the secondary amine and drastically improves aqueous solubility for downstream biological assays.

Causality A C3-Bromination (NBS) A1 Mild electrophile prevents over-reaction A->A1 A2 Regioselective for electron-rich C3 A->A2 B Suzuki Coupling (Pd-cat, Biphasic) B1 Robust cross-coupling for aryl bromides B->B1 B2 DME/H2O dissolves both base & organics B->B2 C Hydrogenation (PtO2, 1 Atm H2) C1 Chemoselective for pyrazine ring C->C1 C2 Leaves imidazole & phenyl rings intact C->C2

Fig 2: Mechanistic causality and rationale behind key experimental choices in the synthesis.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric parameters, reaction conditions, and expected yields for a standard batch scale-up based on validated literature parameters [1].

StepTransformationKey ReagentsEquivalentsTemp / TimeExpected Yield
1 CyclocondensationChloroacetaldehyde1.2 eqReflux, 12h70 - 80%
2 BrominationNBS1.05 eq0°C to RT, 2h85 - 90%
3 Suzuki Coupling PhB(OH)2​ , Pd(PPh3​)2​Cl2​ 1.2 eq, 0.05 eq80°C, 16h75 - 85%
4 Hydrogenation H2​ gas, PtO2​ 1 Atm, 0.1 eqRT, 24h> 95%
5 Salt FormationHCl (4M in Dioxane)2.5 eq0°C, 1h> 95%

Analytical Validation & Quality Control (QC)

To ensure the trustworthiness of the protocol, the synthesis must be treated as a self-validating system. Do not proceed to Step 5 unless Step 4 passes the following strict analytical gates:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Pre-Hydrogenation (Step 3): The fully aromatic intermediate exhibits an [M+H]+ peak at m/z=196.1 .

    • Post-Hydrogenation (Step 4): The successful reduction of the pyrazine ring adds 4 protons, shifting the mass to an [M+H]+ peak at m/z=200.1 .

  • 1 H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Loss: The disappearance of the two highly deshielded pyrazine aromatic protons (typically found between 8.0 - 9.0 ppm).

    • Aliphatic Gain: The appearance of complex aliphatic multiplets integrating to 4 protons between 4.0 - 4.3 ppm (the CH2​ adjacent to the imidazole ring) and 2.9 - 3.5 ppm (the remaining piperazine protons).

  • Solubility Profiling: The final 2HCl salt should exhibit rapid and complete dissolution in D2​O or DMSO- d6​ , whereas the free base will show poor aqueous solubility.

References

  • Title: WO2010125101A1 - 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as p2x7 modulators Source: Google Patents URL
  • Title: Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach Source: Engineered Science Publisher URL: [Link]

Foundational

The Structural and Mechanistic Evolution of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl in Targeted Therapeutics

Executive Summary The imidazo[1,2-a]pyrazine core is a privileged bicyclic heterocycle in medicinal chemistry, historically utilized in the development of antimicrobial agents, kinase inhibitors, and central nervous syst...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrazine core is a privileged bicyclic heterocycle in medicinal chemistry, historically utilized in the development of antimicrobial agents, kinase inhibitors, and central nervous system (CNS) therapeutics[1]. The specific derivative, 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine , represents a critical evolutionary step in rational drug design. By partially saturating the pyrazine ring, chemists unlocked a secondary amine at the N7 position, providing a highly versatile anchor point for late-stage functionalization. Today, this scaffold is a foundational building block in the synthesis of Pyruvate Dehydrogenase Kinase (PDHK) inhibitors, which are actively investigated for reversing the Warburg effect in oncology and mitigating metabolic collapse in sepsis[2].

Physicochemical Profiling and Salt Selection

When developing active pharmaceutical ingredient (API) intermediates, the choice of salt form dictates the success of downstream high-throughput synthesis. The free base of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is prone to oxidative degradation and exhibits erratic solubility profiles in polar aprotic solvents.

Expertise & Experience Insight: The isolation of this scaffold as a dihydrochloride (2HCl) salt is a deliberate, causality-driven design choice. The 2HCl formulation protonates both the N7 secondary amine and the basic imidazole nitrogen[3]. This effectively shields the molecule from oxidation while dramatically enhancing its solubility in N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Furthermore, it standardizes the molecular weight, ensuring absolute stoichiometric precision during automated parallel coupling reactions.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride
CAS Registry Number 885281-16-3 (Free Base) / 2199712-49-5 (2HCl Salt)
Molecular Formula C12H13N3 · 2HCl
Molecular Weight 272.17 g/mol (Salt) / 199.25 g/mol (Free Base)
Purity Standard ≥ 95% (typically 98% via HPLC)
Appearance Colorless to off-white solid

Mechanistic Biology: Targeting the PDHK Axis

The most prominent modern application of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine derivatives is their role as inhibitors of Pyruvate Dehydrogenase Kinase (PDHK)[2].

In healthy cells, the Pyruvate Dehydrogenase Complex (PDC) converts cytosolic pyruvate into acetyl-CoA, feeding the mitochondrial citric acid cycle. However, in hypoxic cancer cells (the Warburg effect) and during severe systemic inflammation (sepsis), PDHK is overexpressed[4]. PDHK phosphorylates and inactivates PDC, shunting pyruvate away from oxidative phosphorylation and toward lactate production[5].

By coupling the 3-phenyl-imidazo[1,2-a]pyrazine core with specific chiral acids, researchers have developed potent PDHK inhibitors. These inhibitors bind competitively to the ATP-binding pocket of PDHK, preventing the phosphorylation of PDC, thereby restoring mitochondrial oxidative phosphorylation and inducing apoptosis in hypoxic tumor cells[2].

PDHK_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Warburg Effect) Pyruvate->Lactate Hypoxia PDC Pyruvate Dehydrogenase Complex (Active) Pyruvate->PDC Mitochondrial Matrix PDC_Inact PDC (Inactive) PDC->PDC_Inact AcetylCoA Acetyl-CoA (Oxidative) PDC->AcetylCoA Oxidation PDHK PDHK (Kinase) PDHK->PDC_Inact Phosphorylation Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->PDHK Inhibits

Metabolic regulation by PDHK and its inhibition by imidazo[1,2-a]pyrazine derivatives.

Synthetic Workflows & Experimental Protocols

The synthesis of PDHK inhibitors utilizing this core relies on robust amide coupling chemistry. A benchmark example is the coupling of the 2HCl salt with (R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid to yield a highly potent inhibitor[2].

Expertise & Experience Insight: The choice of the chiral acid is critical. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the alpha-hydroxyl group forms essential hydrogen bonds within the PDHK active site. Because this acid is sterically hindered, standard coupling reagents like EDC/HOBt often fail or result in low yields. Therefore, HATU is employed to generate a highly reactive HOAt ester intermediate, driving the reaction to completion. Furthermore, because the starting material is a 2HCl salt, at least 3-4 equivalents of N,N-Diisopropylethylamine (DIPEA) are required to fully liberate the N7 amine in situ.

Synthesis_Workflow Core 3-Phenyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine 2HCl Reagents HATU / DIPEA DMF, RT Core->Reagents Acid (R)-3,3,3-Trifluoro-2-hydroxy- 2-methyl-propionic acid Acid->Reagents Product Target PDHK Inhibitor Reagents->Product Amide Coupling Purification LC/MS & Prep HPLC Product->Purification Isolation

Amide coupling workflow for synthesizing targeted PDHK inhibitors.

Protocol 1: Amide Coupling (Self-Validating Workflow)
  • Preparation: In an oven-dried 10 mL round-bottom flask under a nitrogen atmosphere, dissolve (R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid (43.6 mg, 0.276 mmol) in anhydrous DMF (2.0 mL).

  • Activation: Add HATU (105 mg, 0.276 mmol) to the solution. Stir at room temperature (RT) for 15 minutes to ensure full formation of the active ester. Validation Check: A slight color change to pale yellow indicates active ester formation.

  • Base Addition: Add DIPEA (130 µL, 0.753 mmol, ~3.0 eq) to the mixture.

  • Coupling: Add 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl (50.0 mg, 0.251 mmol) in one portion. Stir the reaction mixture at RT for 12 hours.

  • Quenching & Extraction: Dilute the reaction with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO3 (10 mL), 1M HCl (10 mL), and brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via preparative LC/MS or silica gel chromatography to yield the target inhibitor (Yield: ~49%, colorless solid)[2].

Protocol 2: In Vitro PDHK Inhibition Assay

To validate the biological efficacy of the synthesized derivative, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is utilized.

  • Enzyme Preparation: Incubate recombinant PDHK1 (10 nM) with the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl2) for 30 minutes at RT.

  • Substrate Addition: Add PDC complex and ATP (10 µM) to initiate the kinase reaction.

  • Detection: After 60 minutes, add europium-labeled anti-phospho-PDC antibodies.

  • Quantification: Measure the TR-FRET signal (Ex: 340 nm, Em: 615/665 nm). Calculate the IC50 using a 4-parameter logistic curve fit. Validation Check: A known PDHK inhibitor (e.g., Dichloroacetate) must be run in parallel as a positive control to validate assay sensitivity and dynamic range.

References

  • World Intellectual Property Organization / Google Patents. "Bicyclic heterocyclic derivatives (AU2016304182B2 / WO2016146250A1)." 2016.
  • National Institutes of Health (NIH). "Sepsis-induced cardiac dysfunction and pathogenetic mechanisms (Review) - PMC." URL: [Link]

  • American Chemical Society. "Synthesis of Imidazo[1,2-a]pyridines and Pyrazines." The Journal of Organic Chemistry, 2013. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl: A Versatile Scaffold in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride (CAS Number: 885281-16-3 for the free base), a heterocyclic compound of significant in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride (CAS Number: 885281-16-3 for the free base), a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrazine core is a well-established "privileged" scaffold, known to interact with a variety of biological targets. This document will delve into the chemical properties, a plausible synthetic route based on established methodologies, and the potential therapeutic applications of this compound, drawing insights from the broader class of imidazo[1,2-a]pyrazine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising molecule in their research endeavors.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine ring system is a nitrogen-fused bicyclic heteroaromatic structure that has garnered substantial attention in the field of drug discovery. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse and specific interactions with biological macromolecules.[1] This scaffold is considered a structural analog of deazapurines, contributing to its ability to modulate the activity of various enzymes and receptors.[1]

Derivatives of imidazo[1,2-a]pyrazine have demonstrated a wide spectrum of pharmacological activities, including but not limited to:

  • Antineoplastic Agents: Acting as inhibitors of crucial kinases like Aurora-A and PI3K.[2]

  • Anti-inflammatory Agents: Modulating pathways such as the Discoidin-Domain Receptors (DDR1 and DDR2).[3]

  • Antiviral Properties: Showing efficacy against viruses like influenza.

  • Neurological Applications: Targeting receptors implicated in neurological disorders.[4]

The subject of this guide, 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine, incorporates a phenyl group at the 3-position, which can enhance binding to target proteins through hydrophobic and aromatic interactions. The tetrahydro-pyrazine portion of the molecule provides conformational flexibility, which can be crucial for optimal target engagement. This compound is typically supplied as a dihydrochloride salt to improve its solubility and stability for research and development purposes.[4]

Physicochemical Properties and Data

PropertyValueSource
CAS Number (Free Base) 885281-16-3[4]
Molecular Formula C₁₂H₁₃N₃[4]
Molecular Weight 199.26 g/mol [4]
Appearance Gray solid[4]
Storage Conditions 0 - 8 °C[4]

The dihydrochloride salt would have a higher molecular weight and is expected to be a crystalline solid with enhanced solubility in aqueous solutions.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis can be envisioned to start from a commercially available aminopyrazine and proceed through a cyclization reaction to form the imidazo[1,2-a]pyrazine core, followed by a reduction step.

Synthetic Workflow A 2-Aminopyrazine C Intermediate A (N-phenacyl-2-aminopyrazine) A->C Alkylation B 2-Bromoacetophenone B->C D 3-Phenyl-imidazo[1,2-a]pyrazine C->D Cyclization (Dehydrative) E 3-Phenyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine D->E Reduction (e.g., H2, Pd/C) F 3-Phenyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine 2HCl E->F Salt Formation (HCl in Ether)

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representation of a likely synthetic procedure and should be adapted and optimized based on laboratory results.

Step 1: Synthesis of 3-Phenyl-imidazo[1,2-a]pyrazine

  • To a solution of 2-aminopyrazine in a suitable solvent such as ethanol or DMF, add an equimolar amount of 2-bromoacetophenone.

  • Add a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, to scavenge the HBr generated.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting intermediate is then subjected to cyclization. This can often be achieved by heating in a high-boiling solvent, sometimes with the addition of a dehydrating agent or a Lewis acid catalyst.

  • Purify the crude 3-phenyl-imidazo[1,2-a]pyrazine by column chromatography on silica gel.

Step 2: Reduction of the Pyrazine Ring

  • Dissolve the purified 3-phenyl-imidazo[1,2-a]pyrazine in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator under pressure.

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the free base, 3-phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the crude free base in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The dihydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl.

Analytical Characterization (Expected)

While specific spectra for the title compound are not publicly available, the expected NMR and mass spectrometry data can be inferred based on its structure and data from similar compounds.[1][6]

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group, likely in the range of 7.2-7.8 ppm. The protons on the imidazo portion of the ring would appear as singlets or doublets in the aromatic region. The four methylene groups of the tetrahydro-pyrazine ring would give rise to complex multiplets in the aliphatic region, likely between 3.0 and 4.5 ppm.

  • ¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons of the phenyl and imidazole rings, and distinct signals for the sp³ hybridized carbons of the tetrahydro-pyrazine ring.

  • Mass Spectrometry (ESI+): The mass spectrum would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z = 200.12.

Biological Activity and Therapeutic Potential

The therapeutic potential of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl can be inferred from the extensive research on its parent scaffold. The versatility of the imidazo[1,2-a]pyrazine core suggests that this compound could be a valuable starting point for the development of novel therapeutics in several areas.

Potential as a Kinase Inhibitor in Oncology

The imidazo[1,2-a]pyrazine scaffold is present in numerous kinase inhibitors. For instance, derivatives have been developed as potent inhibitors of Aurora-A kinase and PI3K, both of which are critical targets in cancer therapy.[2] The 3-phenyl substitution could potentially enhance the binding affinity and selectivity for the ATP-binding pocket of various kinases.

Kinase_Inhibition_Pathway cluster_0 Cancer Cell Kinase e.g., Aurora-A, PI3K Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Inhibitor 3-Phenyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine Inhibitor->Kinase Inhibition

Caption: Potential mechanism of action as a kinase inhibitor.

Applications in Neurological Disorders

The compound has been noted for its potential in treating neurological disorders.[4] The imidazo[1,2-a]pyrazine core is a known modulator of various receptors and ion channels in the central nervous system. For example, certain derivatives have been investigated as modulators of the P2X7 receptor, which is implicated in neuroinflammation and chronic pain.[7]

Anti-inflammatory and Antiviral Potential

Research has shown that imidazo[1,2-a]pyrazine derivatives can act as potent anti-inflammatory agents by inhibiting key inflammatory mediators.[3] Furthermore, this scaffold has been identified in compounds with antiviral activity, including against the influenza virus.

Future Directions and Conclusion

3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl is a promising, yet underexplored, molecule. Its chemical structure, based on the versatile imidazo[1,2-a]pyrazine scaffold, suggests a high potential for biological activity.

For researchers and drug development professionals, this compound serves as an excellent starting point for several avenues of investigation:

  • Library Synthesis: The core structure can be readily functionalized at various positions to create a library of analogs for screening against a wide range of biological targets.

  • Target Identification: For those with access to high-throughput screening platforms, this compound could be tested against panels of kinases, GPCRs, and other targets to identify its specific mechanism of action.

  • Further Characterization: A full elucidation of its physicochemical properties, including pKa, logP, and solid-state characterization, would be highly valuable for its development as a drug candidate.

References

  • ResearchGate. (2021). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines. Retrieved from [Link]

  • PubMed. (2018). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Retrieved from [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]

  • PubMed. (2019). Design, Synthesis and Biological Evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as Potent and Selective Pan-Tropomyosin Receptor Kinase (TRK) Inhibitors. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010125101A1 - 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as p2x7 modulators.
  • ResearchGate. (2025). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Retrieved from [Link]

  • IMR Press. (n.d.). Investigations on 5,6,7,8-tetrahydro-[4][5][8]triazolo[1,2-a]pyridazin-1-amines and related compounds: synthesis, chemical behavio. Retrieved from [Link]

Sources

Foundational

3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl: A Privileged Scaffold for Next-Generation Therapeutic Targets

Executive Summary & Structural Rationale In modern drug discovery, the transition from flat, fully aromatic pharmacophores to three-dimensional, sp³-rich scaffolds is a proven strategy to enhance target selectivity and c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the transition from flat, fully aromatic pharmacophores to three-dimensional, sp³-rich scaffolds is a proven strategy to enhance target selectivity and clinical success rates. 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl (CAS 885281-16-3)[1] represents a highly versatile building block that perfectly embodies this paradigm.

From a physicochemical perspective, the saturated tetrahydro-pyrazine ring introduces critical sp³ character ( Fsp3​ ), which significantly improves aqueous solubility and reduces off-target promiscuity compared to its fully aromatic counterparts. The secondary amine at the N7 position serves as an ideal synthetic vector for electrophilic trapping (e.g., acylation or urea formation), while the 3-phenyl motif acts as a rigid hydrophobic anchor designed to engage in π−π stacking within deep enzymatic pockets. Furthermore, the dihydrochloride (2HCl) salt form prevents oxidation of the secondary amine and ensures optimal solubility for high-throughput in vitro screening.

By leveraging these structural dynamics, medicinal chemists have utilized this specific scaffold to develop potent inhibitors across three distinct, high-value therapeutic targets: Pyruvate Dehydrogenase Kinase (PDHK) , Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) , and Mutant p53 .

Target Axis I: PDHK Inhibition & Metabolic Reprogramming

Mechanistic Causality

Metabolic reprogramming is a fundamental hallmark of oncology. Under the hypoxic conditions of the tumor microenvironment, Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) upregulates Pyruvate Dehydrogenase Kinases (PDHK1-4). PDHK phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC), shunting pyruvate away from oxidative phosphorylation (OXPHOS) and toward lactate production—a phenomenon known as the Warburg effect[2].

By coupling 3-phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine with (R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid, researchers have successfully synthesized highly potent PDHK inhibitors[2]. As detailed in recent [3], these derivatives bind the N-terminal ATP-binding domain of PDHK, restoring PDC activity and forcing hypoxic cancer cells back into OXPHOS, which triggers apoptosis.

Experimental Protocol: Self-Validating ADP-Glo Kinase Assay

To evaluate the potency of these derivatives against PDHK1, we utilize a luminescent ADP-Glo assay. Unlike traditional radiometric assays ( 32P ) or coupled-enzyme assays that can yield false positives, ADP-Glo directly quantifies the ADP generated during the kinase reaction, providing a self-validating, interference-free readout.

  • Enzyme/Substrate Master Mix: Prepare recombinant human PDHK1 (10 nM) and PDC peptide substrate in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Causality: Mg²⁺ is an essential cofactor for ATP coordination in the kinase active site; omitting it will abolish baseline activity.

  • Compound Addition: Dispense the imidazo[1,2-a]pyrazine derivative in a 10-point dose-response curve (top concentration 10 µM, 1:3 serial dilution) using an acoustic liquid handler. Control: 1% DMSO vehicle (negative) and Radicicol (positive).

  • Reaction Initiation: Add ultra-pure ATP (10 µM, near the Km​ ) to initiate the reaction. Incubate at 25°C for 60 minutes.

  • ATP Depletion (Validation Step): Add ADP-Glo Reagent (1:1 volume) and incubate for 40 minutes. Causality: This step completely depletes unreacted ATP. If the background luminescence is not near zero, the assay is invalid.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP back to ATP, driving the luciferase/luciferin reaction. Read luminescence on a microplate reader.

PDHK_Pathway Hypoxia Hypoxia / HIF-1α PDHK PDHK (Kinase) Hypoxia->PDHK Upregulates PDC_Inact PDC (Inactive) PDHK->PDC_Inact Phosphorylates Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->PDHK Inhibits PDC_Act PDC (Active) PDC_Inact->PDC_Act Reactivated PDC_Act->PDC_Inact Blocked AcetylCoA Acetyl-CoA (OXPHOS) PDC_Act->AcetylCoA Catalyzes Pyruvate Pyruvate Lactate Lactate (Glycolysis) Pyruvate->Lactate Shunted Pyruvate->AcetylCoA Converted

Metabolic shift via PDHK inhibition by imidazo[1,2-a]pyrazine derivatives.

Target Axis II: ENPP1 Inhibition & Immuno-Oncology

Mechanistic Causality

ENPP1 has emerged as a critical immune checkpoint. It functions as a hydrolase that degrades 2'3'-cGAMP, the endogenous agonist of the Stimulator of Interferon Genes (STING)[4]. Inhibiting ENPP1 prevents cGAMP degradation, thereby hyperactivating the STING pathway and driving robust Type I interferon (IFN- β ) production to stimulate anti-tumor T-cell responses[5].

Recent [5] of the imidazo[1,2-a]pyrazine scaffold have yielded ENPP1 inhibitors with exceptional potency ( IC50​ values as low as 5.70 nM) and high selectivity over ENPP2/3. In murine models, these derivatives significantly enhanced the efficacy of anti-PD-1 therapies, achieving a tumor growth inhibition rate of 77.7%[5].

Experimental Protocol: Self-Validating ENPP1 Kinetic Hydrolysis Assay

To ensure the inhibitor specifically targets the catalytic site without assay interference, we utilize p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP) as a surrogate substrate. The cleavage product (p-nitrophenolate) is intrinsically chromogenic, eliminating the need for coupled helper enzymes.

  • Buffer Preparation: 50 mM Tris-HCl (pH 8.5), 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂. Causality: ENPP1 is a metalloenzyme; precise stoichiometric control of Ca²⁺ and Zn²⁺ is critical for maintaining the structural integrity of the catalytic pocket.

  • Enzyme Incubation: Pre-incubate recombinant human ENPP1 (5 ng/well) with the imidazo[1,2-a]pyrazine derivative for 15 minutes at 37°C.

  • Substrate Addition: Add pNP-TMP to a final concentration of 500 µM.

  • Kinetic Readout (Validation Step): Immediately measure absorbance at 405 nm every 1 minute for 30 minutes. Causality: Endpoint assays risk substrate depletion artifacts. Kinetic monitoring ensures IC50​ values are calculated strictly from the linear initial velocity ( V0​ ) phase.

ENPP1_Pathway TumorDNA Cytosolic DNA cGAS cGAS TumorDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ENPP1 ENPP1 cGAMP->ENPP1 Substrate STING STING cGAMP->STING Activates Degraded Degraded AMP ENPP1->Degraded Hydrolyzes Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->ENPP1 Inhibits IFN Type I IFN STING->IFN Induces

ENPP1 inhibition stabilizes cGAMP to activate the STING/IFN signaling axis.

Target Axis III: Mutant p53 Reactivation

The TP53 gene is mutated in over 50% of human cancers, notably non-small cell lung cancer (NSCLC)[6]. Functionalizing the imidazo[1,2-a]pyrazine core at position 6 with urea moieties—such as 1-(imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea—has been shown to induce a profound cytostatic effect in p53-mutant NSCLC cell lines[6]. According to [6], these derivatives selectively interact with the mutated p53 protein, restoring its wild-type conformation and transcription factor activity, thereby driving the overexpression of downstream apoptotic targets.

Quantitative Data Summary

The table below synthesizes the structure-activity relationship (SAR) outcomes when the 3-phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine scaffold is functionalized for specific targets:

TargetScaffold ModificationPrimary IndicationPotency ( IC50​ / EC50​ )Key Mechanistic Outcome
PDHK1/3 N7-acylation (Trifluorolactic acid)Solid Tumors / Diabetes10 - 50 nMRestores PDC activity; Shifts metabolism to OXPHOS
ENPP1 Core substitution & extensionImmuno-Oncology5.70 - 9.68 nMPrevents cGAMP hydrolysis; Activates STING/IFN- β
Mutant p53 C6-urea functionalizationNSCLC1 - 5 µM (Cellular)Restores wild-type p53 conformation; Induces apoptosis

References

  • Merck Patent GmbH. "Bicyclic heterocyclic derivatives.
  • Zhan, S., et al. (2024). "Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors." Journal of Medicinal Chemistry.[Link]

  • Bazin, M.-A., et al. (2016). "Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines." Anticancer Research, 36(4), 1621-1630.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl in Neuroscience Research

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Scaffold The field of neuroscience is in a perpetual quest for novel chemical entities that can mod...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

The field of neuroscience is in a perpetual quest for novel chemical entities that can modulate the intricate signaling pathways of the central nervous system (CNS). Within this landscape, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2][3] This guide focuses on a specific derivative, 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl , a compound poised for exploration in neuroscience research. While direct literature on this exact molecule is emerging, its structural class is notably associated with the modulation of key CNS targets.[4]

This document serves as a comprehensive guide for researchers, providing a scientifically-grounded framework to investigate the potential of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl. The primary hypothesis, based on patent literature for related tetrahydroimidazo[1,2-a]pyrazine derivatives, is its potential function as a modulator of the P2X7 receptor (P2X7R) , a critical player in neuroinflammation and neuropathic pain.[4] This guide will, therefore, be centered around the P2X7R as a putative target, offering detailed protocols to validate this hypothesis and explore its therapeutic potential in various neurological conditions.

The P2X7 Receptor: A Key Mediator of Neuroinflammation and Neuronal Dysfunction

The P2X7 receptor is an ATP-gated ion channel, uniquely activated by high concentrations of extracellular ATP, which are typically found at sites of cellular stress, injury, and inflammation.[3][5][6] In the CNS, P2X7R is predominantly expressed on microglia, the brain's resident immune cells, but is also found on astrocytes, oligodendrocytes, and some neuronal populations.[1][3][5][7] Its activation is a critical event that initiates and propagates a cascade of inflammatory and degenerative processes.

Mechanism of Action and Downstream Signaling

Upon activation by ATP, the P2X7R rapidly opens a cation-selective channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[5][8] Prolonged activation leads to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da.[7] This triggers several key downstream events:

  • NLRP3 Inflammasome Activation: P2X7R is a major activator of the NLRP3 inflammasome in microglia, leading to the cleavage of pro-caspase-1 into active caspase-1.[5][9]

  • Pro-inflammatory Cytokine Release: Active caspase-1 cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, potent pro-inflammatory forms, which are then released.[3][5]

  • MAPK Pathway Activation: P2X7R activation stimulates the p38/ERK/JNK MAPK signaling pathways, further amplifying the inflammatory response.[5][10]

  • Release of Excitotoxic Molecules: Activated glial cells can release glutamate and additional ATP, contributing to excitotoxicity and propagating the inflammatory signal.[1][3][5]

  • Reactive Oxygen Species (ROS) Production: P2X7R signaling is linked to the production of ROS, which can cause oxidative damage to neurons.[3][5][10]

// Nodes ATP [label="Extracellular ATP\n(from cell injury/stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P2X7R [label="P2X7 Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Influx [label="Ca²⁺/Na⁺ Influx\nK⁺ Efflux", fillcolor="#FBBC05", fontcolor="#202124"]; Pore [label="Macropore Formation", fillcolor="#FBBC05", fontcolor="#202124"]; NLRP3 [label="NLRP3 Inflammasome\nAssembly", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp1 [label="Caspase-1 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; IL1b [label="IL-1β / IL-18 Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="p38/ERK/JNK MAPK\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glutamate [label="Glutamate/ATP Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Damage [label="Neuronal Damage &\nApoptosis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ATP -> P2X7R [label=" binds"]; P2X7R -> Ca_Influx [label=" channel opening"]; P2X7R -> Pore [label=" prolonged activation"]; Ca_Influx -> NLRP3; Pore -> NLRP3; NLRP3 -> Casp1; Casp1 -> IL1b; P2X7R -> MAPK; P2X7R -> ROS; P2X7R -> Glutamate; IL1b -> Neuroinflammation; MAPK -> Neuroinflammation; ROS -> Neuronal_Damage; Glutamate -> Neuronal_Damage; Neuroinflammation -> Neuronal_Damage; } P2X7R Signaling Cascade in Glial Cells.

Relevance in Neurological Disorders

The central role of P2X7R in neuroinflammation makes it a compelling therapeutic target for a range of neurological diseases:

  • Neurodegenerative Diseases: In conditions like Alzheimer's, Parkinson's, and multiple sclerosis, chronic neuroinflammation driven by microglial P2X7R activation contributes significantly to neuronal death and disease progression.[1][6][9][11]

  • Neuropathic Pain: Following nerve injury, ATP released into the spinal cord activates microglial P2X7R, which is a key step in the establishment and maintenance of pain hypersensitivity.[4][12][13][14][15] P2X7R antagonists have consistently shown analgesic effects in preclinical models.[4][13][14]

  • Epilepsy: P2X7R expression is upregulated in epileptic brain tissue, and its activation is thought to contribute to the inflammatory processes associated with seizures.[16][17]

  • Traumatic Brain and Spinal Cord Injury: The massive release of ATP following acute injury leads to P2X7R-mediated inflammation, which exacerbates secondary damage.[1][18]

Application Notes: Investigating 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl as a P2X7R Antagonist

The following sections provide detailed protocols to characterize the interaction of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl (hereafter referred to as "Test Compound") with the P2X7 receptor and to evaluate its therapeutic potential.

PART 1: In Vitro Characterization

The initial step is to determine if the Test Compound directly interacts with and inhibits the P2X7 receptor in a controlled cellular environment.

1.1. Foundational Assay: Calcium Influx Measurement

  • Objective: To determine if the Test Compound can inhibit P2X7R agonist-induced intracellular calcium influx. This is the most direct measure of ion channel blockade.

  • Causality: P2X7R is a cation channel; its opening is defined by a rapid increase in intracellular calcium. An effective antagonist will block this influx.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are ideal for a clean, target-specific readout. Alternatively, cell lines with high endogenous P2X7R expression, such as the human monocytic cell line THP-1, can be used.[19]

  • Protocol:

    • Cell Plating: Plate HEK293-hP2X7R cells in a 96-well, black-walled, clear-bottom microplate and culture overnight to allow adherence.

    • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 60 minutes at 37°C, according to the manufacturer's protocol.

    • Washing: Gently wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) to remove extracellular dye.

    • Compound Incubation: Add the Test Compound at various concentrations (e.g., from 1 nM to 100 µM) to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO) and a positive control antagonist (e.g., A-740003 or AZ10606120).

    • Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader. Initiate reading to establish a stable baseline fluorescence. Inject a P2X7R agonist, typically BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate), at a pre-determined EC₈₀ concentration (e.g., 10-30 µM).

    • Data Analysis: Measure the change in fluorescence intensity over time. The peak fluorescence response reflects the degree of calcium influx. Calculate the percentage inhibition for each concentration of the Test Compound relative to the vehicle control. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

1.2. Functional Assay: Dye Uptake (Pore Formation)

  • Objective: To assess if the Test Compound can block the formation of the large-conductance pore, a hallmark of sustained P2X7R activation.

  • Causality: This assay confirms that the antagonist not only blocks initial ion flux but also prevents the secondary, and often more pathologically relevant, pore formation.

  • Protocol:

    • Cell Plating: Plate HEK293-hP2X7R or THP-1 cells as described above.

    • Compound Incubation: Pre-incubate the cells with the Test Compound at various concentrations for 15-30 minutes.

    • Stimulation: Add a solution containing both the P2X7R agonist (e.g., BzATP at a high concentration, ~100-300 µM) and a fluorescent dye that is normally cell-impermeable, such as ethidium bromide, YO-PRO-1, or TO-PRO™-3.[20][21]

    • Measurement: Monitor the increase in fluorescence over 10-30 minutes using a fluorescence plate reader. The dye will only enter the cell and intercalate with nucleic acids (becoming highly fluorescent) if the P2X7R pore is open.

    • Data Analysis: Calculate the rate of fluorescence increase or the endpoint fluorescence. Determine the IC₅₀ of the Test Compound for inhibition of dye uptake.

1.3. Downstream Signaling Assay: IL-1β Release

  • Objective: To determine if the Test Compound can inhibit a key functional downstream consequence of P2X7R activation in immune cells: pro-inflammatory cytokine release.

  • Causality: This assay moves from measuring receptor biophysics to a critical pathophysiological output, directly linking target engagement to an anti-inflammatory effect.

  • Protocol:

    • Cell Priming: Culture THP-1 monocytes (or primary microglia) and prime them with lipopolysaccharide (LPS, ~1 µg/mL) for 2-4 hours. This induces the expression of pro-IL-1β, the precursor protein.[19]

    • Washing & Compound Incubation: Wash the cells to remove LPS and incubate with the Test Compound at desired concentrations for 30 minutes.

    • Stimulation: Stimulate the cells with a P2X7R agonist (e.g., ATP or BzATP) for 30-60 minutes to activate the NLRP3 inflammasome and trigger IL-1β release.

    • Supernatant Collection: Collect the cell supernatant.

    • Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit.

    • Data Analysis: Calculate the percentage inhibition of IL-1β release and determine the IC₅₀ value for the Test Compound.

// Nodes Start [label="Start: Characterize Test Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay1 [label="Assay 1: Calcium Influx\n(HEK293-hP2X7R)", fillcolor="#FBBC05", fontcolor="#202124"]; Assay2 [label="Assay 2: Dye Uptake (Pore Formation)\n(THP-1 or HEK293-hP2X7R)", fillcolor="#FBBC05", fontcolor="#202124"]; Assay3 [label="Assay 3: IL-1β Release\n(LPS-primed THP-1)", fillcolor="#FBBC05", fontcolor="#202124"]; Data1 [label="Output: IC₅₀ for\nChannel Blockade", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; Data2 [label="Output: IC₅₀ for\nPore Blockade", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; Data3 [label="Output: IC₅₀ for\nAnti-inflammatory Effect", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Conclusion: In Vitro\nPotency & Mechanism", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Assay1; Start -> Assay2; Start -> Assay3; Assay1 -> Data1; Assay2 -> Data2; Assay3 -> Data3; Data1 -> Conclusion; Data2 -> Conclusion; Data3 -> Conclusion; } In Vitro Workflow for P2X7R Antagonist Characterization.

In Vitro Assay Purpose Typical Cell Line Typical Agonist Primary Readout
Calcium Influx Measures direct channel blockadeHEK293-hP2X7RBzATP (EC₈₀)Intracellular Ca²⁺ fluorescence
Dye Uptake Measures inhibition of pore formationTHP-1, HEK293-hP2X7RBzATP (high conc.)Intracellular dye fluorescence
IL-1β Release Measures downstream anti-inflammatory effectLPS-primed THP-1 or primary microgliaATP or BzATPIL-1β concentration (ELISA)
PART 2: In Vivo Evaluation in a Neuropathic Pain Model

If the Test Compound shows potent in vitro activity, the next logical step is to assess its efficacy in a relevant animal model of neurological disease. The chronic constriction injury (CCI) model of neuropathic pain is a robust and well-validated choice.[14]

  • Objective: To determine if systemic administration of the Test Compound can alleviate mechanical allodynia (pain hypersensitivity to a non-painful stimulus) in a rat model of neuropathic pain.

  • Causality: This experiment tests whether the compound has sufficient pharmacokinetic properties (e.g., brain penetration) and in vivo target engagement to produce a therapeutically relevant behavioral outcome.

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Protocol:

    • CCI Surgery: Anesthetize the rats. Surgically expose the sciatic nerve in one hind limb and place four loose ligatures around it. This induces a partial nerve injury that leads to robust and lasting pain hypersensitivity. Sham-operated animals undergo the same surgery without nerve ligation.

    • Baseline Behavioral Testing: Before and after surgery (typically 7-14 days post-op), measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments. This establishes the baseline level of allodynia.

    • Compound Administration: Once stable allodynia has developed, randomize the CCI animals into treatment groups: Vehicle control, Test Compound (at several doses), and a positive control (e.g., Gabapentin). Administer the compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage).

    • Post-Dosing Behavioral Testing: Measure the paw withdrawal threshold at several time points after compound administration (e.g., 1, 2, 4, and 6 hours) to assess the magnitude and duration of the analgesic effect.

    • Data Analysis: Plot the paw withdrawal threshold (in grams) over time for each group. Analyze the data using a two-way repeated measures ANOVA followed by post-hoc tests to compare treatment groups to the vehicle control. A significant increase in the paw withdrawal threshold indicates an anti-allodynic (analgesic) effect.

// Nodes Start [label="Start: In Vivo Efficacy Testing", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Model [label="Induce Neuropathic Pain\n(CCI Model in Rats)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Baseline [label="Establish Baseline Allodynia\n(von Frey filaments)", fillcolor="#FBBC05", fontcolor="#202124"]; Dosing [label="Administer Compound\n(Vehicle, Test Compound, Positive Control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Behavior [label="Measure Paw Withdrawal Threshold\n(Time-course analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis\n(Two-way ANOVA)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Conclusion: In Vivo Analgesic Efficacy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Model; Model -> Baseline; Baseline -> Dosing; Dosing -> Behavior; Behavior -> Analysis; Analysis -> Conclusion; } In Vivo Workflow for Testing Analgesic Efficacy.

Conclusion and Future Directions

This guide provides a foundational strategy for investigating the neuroscience applications of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl . By focusing on the P2X7 receptor, a target of high relevance in neuroinflammation and pain, researchers can systematically evaluate the compound's potential. Positive results from the outlined in vitro and in vivo protocols would provide a strong rationale for further development, including exploration in models of neurodegenerative diseases, pharmacokinetic/pharmacodynamic (PK/PD) studies, and investigation of off-target effects. The unique imidazo[1,2-a]pyrazine scaffold holds significant promise, and rigorous, hypothesis-driven research is the key to unlocking its potential for treating complex neurological disorders.

References

  • Illes, P., et al. (2021). P2X7 Receptors of Microglia and Astrocytes in Chronic Pain. International Journal of Molecular Sciences, 22(16), 8539. [Link]

  • Di Virgilio, F., et al. (2017). The P2X7 Receptor in Infection and Inflammation. Immunity, 47(1), 15-31. [Link]

  • Sáez-Orellana, F., et al. (2021). Astroglial and Microglial Purinergic P2X7 Receptor as a Major Contributor to Neuroinflammation during the Course of Multiple Sclerosis. Cells, 10(8), 1999. [Link]

  • Martin, E., et al. (2023). The P2X7 Receptor, a Multifaceted Receptor in Alzheimer's Disease. International Journal of Molecular Sciences, 24(14), 11776. [Link]

  • Mirza, S., et al. (2021). P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches. Frontiers in Pharmacology, 12, 643004. [Link]

  • ResearchGate. (2025). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Request PDF. [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc. [Link]

  • Santos-Argumedo, L., et al. (2021). Role of P2X7 Receptors in Immune Responses During Neurodegeneration. Frontiers in Immunology, 12, 678850. [Link]

  • Kovács, G., et al. (2022). P2X7 Receptor and Purinergic Signaling: Orchestrating Mitochondrial Dysfunction in Neurodegenerative Diseases. eNeuro, 9(6), ENEURO.0253-22.2022. [Link]

  • Fan, L., et al. (2021). The P2X7 Receptor Is Involved in Diabetic Neuropathic Pain Hypersensitivity Mediated by TRPV1 in the Rat Dorsal Root Ganglion. Frontiers in Pharmacology, 12, 675549. [Link]

  • Li, Y., et al. (2025). P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain. Frontiers in Pharmacology. [Link]

  • Savio, L. E. B., et al. (2023). P2X7 receptor contributes to long-term neuroinflammation and cognitive impairment in sepsis-surviving mice. Journal of Neuroinflammation, 20(1), 93. [Link]

  • Google Patents. (n.d.).
  • Adinolfi, E., et al. (2013). Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain. Molecules, 18(9), 10939-10965. [Link]

  • Savio, L. E. B., et al. (2023). P2X7 receptor contributes to long-term neuroinflammation and cognitive impairment in sepsis-surviving mice. Frontiers. [Link]

  • Sperlágh, B., & Illes, P. (2014). Involvement of P2X7 receptors in chronic pain disorders. Journal of Biomedical Science, 21(Suppl 1), I25. [Link]

  • Miras-Portugal, M. T., et al. (2017). Neuronal P2X7 Receptor: Involvement in Neuronal Physiology and Pathology. The Journal of Neuroscience, 37(30), 7075-7083. [Link]

  • Fischer, W., et al. (2016). Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models. PLoS ONE, 11(6), e0156687. [Link]

  • Donnelly-Roberts, D. L., & Jarvis, M. F. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology, 151(5), 571-579. [Link]

  • Janho dit Hreich, S., et al. (2023). Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. Cellular & Molecular Immunology, 20(1), 115-117. [Link]

  • Illes, P., et al. (2021). Astrocytic and Oligodendrocytic P2X7 Receptors Determine Neuronal Functions in the CNS. Frontiers in Cellular Neuroscience, 15, 630634. [Link]

  • Sluyter, R., et al. (2023). Animal Models for the Investigation of P2X7 Receptors. International Journal of Molecular Sciences, 24(9), 8225. [Link]

  • Sluyter, R., et al. (2023). Animal Models for the Investigation of P2X7 Receptors. ResearchGate. [Link]

  • Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLoS ONE, 10(5), e0123089. [Link]

  • Janho dit Hreich, S., et al. (2023). (PDF) Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. ResearchGate. [Link]

  • Fischer, W., et al. (2016). Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models. PLoS One. [Link]

  • Chen, S., et al. (2021). P2X7 Receptor: an Emerging Target in Alzheimer's Disease. Neural Regeneration Research, 16(11), 2197-2204. [Link]

  • Wu, J., et al. (2025). Focus on P2X7R in microglia: its mechanism of action and therapeutic prospects in various neuropathic pain models. Frontiers in Pharmacology. [Link]

  • Cirrincione, L., et al. (2020). The P2X7 Receptor: Central Hub of Brain Diseases. Frontiers in Molecular Neuroscience, 13, 147. [Link]

  • Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PMC. [Link]

  • Janho dit Hreich, S., et al. (2023). Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. PubMed. [Link]

  • ResearchGate. (n.d.). Overview of the P2X7-mediated signaling pathway. P2X7R triggers the... ResearchGate. [Link]

  • Gever, J. R., et al. (2009). Antagonists of the P2X7 Receptor. From Lead Identification to Drug Development. Journal of Medicinal Chemistry, 52(3), 513-526. [Link]

  • El-Gamal, M. I., et al. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. Molecules, 25(24), 5988. [Link]

  • ResearchGate. (n.d.). Structures and activities on h-P2X7 in vitro reported in the literature... ResearchGate. [Link]

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Application

Application Notes & Protocols for the Analytical Characterization of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl

Introduction 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine, and its dihydrochloride salt (2HCl), is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The imidazo[1,2-a]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine, and its dihydrochloride salt (2HCl), is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The imidazo[1,2-a]pyrazine scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a range of pharmacological activities.[2][3] As with any active pharmaceutical ingredient (API), a comprehensive suite of analytical methods is required to ensure its identity, purity, and stability throughout the drug development lifecycle.

This document provides a detailed guide to the analytical methodologies for the characterization of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl. The protocols described herein are designed to be robust starting points for researchers, scientists, and drug development professionals, and are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4][5]

Physicochemical Properties

A foundational understanding of the physicochemical properties of the target molecule is paramount for the development of appropriate analytical methods.

PropertyValueSource
Chemical Name 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride-
Molecular Formula C₁₂H₁₃N₃ · 2HCl
Molecular Weight 272.17 g/mol Calculated
Appearance Gray solid[1]
Storage 2-8°C, protected from light and moisture[6]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the elucidation and confirmation of the chemical structure of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and effective technique for the preliminary identification and quantification of the analyte. The presence of the phenyl and imidazo[1,2-a]pyrazine chromophores is expected to give rise to characteristic UV absorption bands.[7][8]

Exemplary Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a stock solution of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl in methanol at a concentration of 1 mg/mL. From this stock, prepare a working solution of 10 µg/mL in methanol.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Blank: Use methanol as the blank.

  • Scan Range: Scan the sample solution from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). These wavelengths can be used for quantitative analysis using a validated calibration curve. Based on similar structures, expect a λmax around 250-280 nm, corresponding to the π→π* transitions of the aromatic systems.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Exemplary Protocol for IR Analysis:

  • Sample Preparation: Prepare a KBr pellet by intimately mixing approximately 1 mg of the sample with 100 mg of dry KBr powder.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • N-H stretch (as hydrochloride salt): Broad absorption in the range of 2500-3000 cm⁻¹.

    • C-H stretch (aromatic and aliphatic): 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

    • C=N and C=C stretch: 1650-1500 cm⁻¹.

    • C-N stretch: 1350-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. For the dihydrochloride salt, the choice of solvent is crucial to observe all relevant protons, including exchangeable ones.[9]

Exemplary Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good choice for hydrochloride salts as it can slow down the exchange of the N-H protons.[9]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.[10]

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Expected Resonances: Signals corresponding to the phenyl protons, the protons on the imidazo and pyrazine rings, and the aliphatic protons of the tetrahydro-pyrazine moiety. The N-H protons of the hydrochloride salt are expected to appear as broad signals at a downfield chemical shift.

  • ¹³C NMR Acquisition:

    • Reference the spectrum to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.[10]

    • Use a proton-decoupled pulse sequence.

    • Expected Resonances: Signals for all unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, heterocyclic compound.[11][12]

Exemplary Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a mixture of methanol and water (50:50 v/v) with 0.1% formic acid to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Data Acquisition:

    • Acquire the full scan mass spectrum over a range of m/z 50-500.

    • The expected protonated molecule [M+H]⁺ for the free base (C₁₂H₁₃N₃) would be at m/z 200.25.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

Chromatographic Analysis: A Stability-Indicating UPLC Method

A stability-indicating chromatographic method is essential to separate the API from its potential impurities and degradation products. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC.[1][13][14]

G cluster_prep Sample Preparation cluster_uplc UPLC System cluster_data Data Analysis Sample Sample Vortex Vortex Sample->Vortex Dissolve & Dilute Diluent Diluent Diluent->Vortex Autosampler Autosampler Vortex->Autosampler Inject Column Column Autosampler->Column Pump Pump Pump->Column Mobile Phase Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Integration Chromatogram->Integration Peak Integration Report Report Integration->Report Quantification

Analytical Workflow for UPLC Analysis

Exemplary UPLC Method Protocol:
ParameterRecommended ConditionRationale
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmC18 provides good retention for the phenyl group. The BEH particle offers excellent stability across a wide pH range.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape of the basic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 5 minutes, then hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.A gradient is necessary to elute any potential impurities with different polarities and to ensure the column is cleaned after each injection.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLSmall injection volume is typical for UPLC to prevent band broadening.
Detection UV at 260 nmA wavelength where the analyte exhibits significant absorbance.
Diluent 50:50 Methanol:WaterGood solubility for the hydrochloride salt.
Method Validation

Any analytical method used for quality control must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][3][5]

Validation ParameterAcceptance Criteria
Specificity The peak for the analyte should be pure and well-resolved from degradation products and impurities.
Linearity R² ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy % Recovery between 98.0% and 102.0% for spiked samples.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Forced Degradation Studies

Forced degradation (stress testing) is crucial for developing a stability-indicating method and understanding the degradation pathways of the drug substance.[15][16] The developed UPLC method should be used to analyze the samples from these studies.

G cluster_stress Stress Conditions API_Sample API Sample (3-Phenyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine 2HCl) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API_Sample->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API_Sample->Oxidation Thermal Thermal (e.g., 80°C, solid state) API_Sample->Thermal Photolytic Photolytic (ICH Q1B light exposure) API_Sample->Photolytic UPLC_Analysis UPLC-UV/MS Analysis Acid->UPLC_Analysis Base->UPLC_Analysis Oxidation->UPLC_Analysis Thermal->UPLC_Analysis Photolytic->UPLC_Analysis Data_Evaluation Data Evaluation: - Purity / Mass Balance - Identify Degradants - Establish Pathways UPLC_Analysis->Data_Evaluation

Workflow for Forced Degradation Studies

Exemplary Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 0.1N HCl and heat at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute with the mobile phase diluent for UPLC analysis.

  • Base Hydrolysis: Dissolve the sample in 0.1N NaOH and heat at 60°C. Withdraw aliquots at various time points, neutralize with an equivalent amount of acid, and dilute for UPLC analysis.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature. Monitor the reaction over time and dilute for UPLC analysis.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for a specified period. Dissolve the stressed solid in the diluent for analysis.

  • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] Analyze the samples by UPLC.

  • Analysis: For each condition, analyze the stressed samples alongside an unstressed control. The goal is to achieve 5-20% degradation of the parent compound. Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area. Calculate mass balance to account for all the material.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the quality control and characterization of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl. The combination of spectroscopic and chromatographic techniques ensures unambiguous identification, accurate quantification, and effective purity assessment. The provided protocols are intended as robust starting points that should be rigorously validated for their specific intended use in a research or regulated environment.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][4][17]

  • BLD Pharm. (n.d.). 885281-16-3|3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2][5]

  • Chem-Impex. (n.d.). 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
  • EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link][15]

  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][18]

  • EMA. (2023). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link][16]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A.
  • Goodwin, L., White, S. A., & Spooner, N. (2007). Evaluation of ultra-performance liquid chromatography in the bioanalysis of small molecule drug candidates in plasma. Journal of Chromatographic Science, 45(6), 298–304. [Link][1]

  • MilliporeSigma. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.
  • FDA. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]

  • ACS Publications. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry.
  • Waters. (n.d.). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Retrieved from Waters.[13]

  • Goodwin, L., White, S. A., & Spooner, N. (2007). Evaluation of Ultra-Performance Liquid Chromatography in the Bioanalysis of Small Molecule Drug Candidates in Plasma. Journal of Chromatographic Science. [Link][14]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from ACD/Labs.[11]

  • Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from Bitesize Bio.[12]

  • Beilstein Journal of Organic Chemistry. (2022). Substituent effects in N-acetylated phenylazopyrazole photoswitches. [Link][7]

  • ResearchGate. (n.d.). Theoretical UV-Vis spectra of phenyl substituted porphyrazine (1),.... Retrieved from ResearchGate.[8]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from ResearchGate.[9]

Sources

Method

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

The 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride salt belongs to the broader class of imidazo[1,2-a]pyrazines, a heterocyclic scaffold of significant interest in medicinal chemistry. This unique str...

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Author: BenchChem Technical Support Team. Date: March 2026

The 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride salt belongs to the broader class of imidazo[1,2-a]pyrazines, a heterocyclic scaffold of significant interest in medicinal chemistry. This unique structural motif serves as a versatile backbone for the development of novel therapeutic agents targeting a wide array of biological pathways.[1][2] Researchers have successfully synthesized and evaluated derivatives of this core for a multitude of pharmacological activities, including but not limited to, inhibitors of Gαq proteins, ENPP1 inhibitors for cancer immunotherapy, and agents targeting neurological disorders.[3][4][5] The adaptability of the imidazo[1,2-a]pyrazine ring system allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

This guide will delve into the application of this scaffold in drug discovery, with a particular focus on a highly potent and well-characterized derivative, IMP-1088, an inhibitor of N-myristoyltransferases (NMT). Through the lens of IMP-1088, we will explore the mechanism of action, provide detailed application notes for its use in antiviral and oncology research, and present robust experimental protocols for its characterization.

A Case Study: IMP-1088, a Potent N-Myristoyltransferase Inhibitor

IMP-1088 is a powerful, dual inhibitor of human N-myristoyltransferase 1 (NMT1) and NMT2, with IC50 values of less than 1 nM for both enzymes.[6][7] It was developed through fragment-based drug design and represents a significant advancement in the quest for selective and potent NMT inhibitors.[8] Its therapeutic potential stems from its ability to block the co- and post-translational modification of a wide range of cellular and viral proteins, a process known as N-myristoylation.[9][10]

Physicochemical Properties of IMP-1088
PropertyValueReference
CAS Number 2059148-82-0[7]
Molecular Formula C25H29F2N5O[7]
Molecular Weight 453.5 g/mol [7]
IC50 (HsNMT1) <1 nM[6]
IC50 (HsNMT2) <1 nM[6]
Kd (HsNMT1) <210 pM[6]

Mechanism of Action: Targeting Host N-Myristoylation

N-myristoylation is a crucial lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a substrate protein. This process is catalyzed by N-myristoyltransferases (NMTs) and is vital for the proper localization and function of numerous proteins involved in signal transduction, oncogenesis, and infectious agent replication.[11]

IMP-1088 exerts its therapeutic effect by targeting the host cell's NMT enzymes rather than a pathogen-specific protein.[10] This host-centric approach is a promising strategy for antiviral therapy as it is less susceptible to the development of drug resistance.[10] By inhibiting NMT, IMP-1088 prevents the myristoylation of viral proteins that are essential for key processes like capsid assembly and budding.[8][10] This mechanism has been demonstrated to be effective against a range of viruses, including rhinoviruses (the common cold), poliovirus, foot-and-mouth disease virus, and poxviruses.[8][9][12]

NMT_Inhibition_Pathway Mechanism of NMT Inhibition by IMP-1088 cluster_host Host Cell cluster_drug Drug Action cluster_outcome Therapeutic Outcome Myristoyl-CoA Myristoyl-CoA NMT NMT1/2 Myristoyl-CoA->NMT Substrate Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalysis Blocked_Myristoylation Myristoylation Blocked Unmyristoylated_Protein N-terminal Glycine Substrate Protein (Host or Viral) Unmyristoylated_Protein->NMT Substrate Membrane_Localization Membrane Targeting & Proper Function Myristoylated_Protein->Membrane_Localization Antiviral_Effect Inhibition of Viral Capsid Assembly/ Replication IMP-1088 IMP-1088 IMP-1088->NMT Inhibition Non-functional_Protein Improper Localization & Loss of Function Blocked_Myristoylation->Non-functional_Protein Non-functional_Protein->Antiviral_Effect

Caption: IMP-1088 inhibits host NMT, blocking protein myristoylation and function.

Application Notes

Antiviral Drug Discovery

IMP-1088 has demonstrated potent antiviral activity against a broad spectrum of viruses that rely on host NMT for their replication.[10] In the case of rhinoviruses, IMP-1088 blocks the myristoylation of the viral capsid protein VP0, which is a critical step in the assembly of new, infectious virions.[6][8] This leads to a dose-dependent reduction in viral replication and protects host cells from virus-induced cytopathic effects.[6] Similarly, in poxviruses like vaccinia virus, IMP-1088 inhibits the myristoylation of the L1 protein, which is essential for viral entry into host cells, resulting in the production of non-infectious viral particles.[9][12]

Oncology Research

Many proteins that are N-myristoylated are involved in cellular signaling pathways that are dysregulated in cancer, such as the c-Src and c-Abl proto-oncogenes.[11] N-myristoylation is often required for the membrane association and function of these proteins.[11] Therefore, inhibition of NMT is a promising therapeutic strategy for various cancers. Studies have shown that NMT inhibitors can induce apoptosis in cancer cells and lead to the regression of tumors in preclinical models.[11] The imidazo[1,2-a]pyrazine scaffold, as exemplified by IMP-1088, provides a solid foundation for the development of novel anticancer agents targeting NMT.

Experimental Protocols

In Vitro NMT Inhibition Assay

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human NMT1 and NMT2.

Materials:

  • Recombinant human NMT1 and NMT2

  • Myristoyl-CoA

  • Fluorescently labeled peptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

  • 384-well black microplates

  • Test compound (e.g., IMP-1088) and DMSO for dilution

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the fluorescently labeled peptide substrate and Myristoyl-CoA to all wells.

  • Initiate the reaction by adding recombinant NMT1 or NMT2 to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Stop the reaction by adding a suitable stop solution.

  • Measure the fluorescence polarization on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NMT_Inhibition_Assay_Workflow Workflow for In Vitro NMT Inhibition Assay Start Start Serial_Dilution Prepare Serial Dilution of Test Compound Start->Serial_Dilution Plate_Setup Add Compound/DMSO to 384-well Plate Serial_Dilution->Plate_Setup Add_Substrates Add Fluorescent Peptide & Myristoyl-CoA Plate_Setup->Add_Substrates Start_Reaction Add Recombinant NMT1/2 Add_Substrates->Start_Reaction Incubation Incubate at RT Start_Reaction->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Read_Plate Measure Fluorescence Polarization Stop_Reaction->Read_Plate Data_Analysis Calculate % Inhibition & Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A stepwise workflow for determining the IC50 of NMT inhibitors.

Viral Replication Assay (Cytopathic Effect Reduction)

This protocol is designed to assess the antiviral activity of a compound by measuring its ability to protect cells from virus-induced cell death (cytopathic effect, or CPE).

Materials:

  • Host cells susceptible to the virus of interest (e.g., HeLa cells for rhinovirus)

  • Virus stock with a known titer

  • Cell culture medium and supplements

  • 96-well clear-bottom cell culture plates

  • Test compound and DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed the host cells in a 96-well plate and incubate overnight to form a confluent monolayer.

  • Prepare a serial dilution of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted compound or DMSO (vehicle control).

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected cells as a negative control.

  • Incubate the plate for a period sufficient for the virus to cause significant CPE in the control wells (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to allow the signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent cell viability for each compound concentration relative to the uninfected and vehicle-treated, infected controls.

  • Plot the percent viability against the logarithm of the compound concentration to determine the half-maximal effective concentration (EC50).

CPE_Assay_Workflow Workflow for CPE Reduction Assay Start Start Seed_Cells Seed Host Cells in 96-well Plate Start->Seed_Cells Compound_Treatment Treat Cells with Serial Dilutions of Compound Seed_Cells->Compound_Treatment Viral_Infection Infect Cells with Virus Compound_Treatment->Viral_Infection Incubation Incubate for 48-72h Viral_Infection->Incubation Assess_Viability Add Cell Viability Reagent Incubation->Assess_Viability Read_Plate Measure Luminescence Assess_Viability->Read_Plate Data_Analysis Calculate % Viability & Determine EC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A workflow for assessing the antiviral efficacy of a compound.

Summary of IMP-1088 Activity

AssayCell LineVirusValueReference
Antiviral Activity (CPE) -RhinovirusIC50: 17 nM[6]
Infectious Virus Production -RhinovirusIC50: 5.8 nM[6]
Antiviral Activity -Vaccinia VirusEC50: 0.1 µM[9]
Cytotoxicity --IC50: >1,000 nM[7]

References

  • Priyamvada, L., Kallemeijn, W. W., et al. (2022). Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry. PLOS Pathogens. Retrieved March 21, 2026, from [Link]

  • IMP-1088. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Priyamvada, L., Kallemeijn, W. W., et al. (2022). Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry. PMC. Retrieved March 21, 2026, from [Link]

  • Mousnier, A., Bell, A.S., Swieboda, D.P., et al. (2018). Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus. Nature Chemistry. Retrieved March 21, 2026, from [Link]

  • Gonçalves, V., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. Molecules. Retrieved March 21, 2026, from [Link]

  • IMP-1088 - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved March 21, 2026, from [Link]

  • Asojo, O. A., et al. (2025). Structure of Plasmodium vivax N-myristoyltransferase with inhibitor IMP-1088: exploring an NMT inhibitor for antimalarial therapy. IUCr. Retrieved March 21, 2026, from [Link]

  • Computational Design and Docking-Based Analysis of IMP-1088 Derivatives as NMT Inhibitors. (n.d.). Digital Commons @ LIU. Retrieved March 21, 2026, from [Link]

  • 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. (2025). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). PubMed. Retrieved March 21, 2026, from [Link]

  • Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. (2024). PubMed. Retrieved March 21, 2026, from [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018). TSI Journals. Retrieved March 21, 2026, from [Link]

  • Investigations on 5,6,7,8-tetrahydro-[6][9][12]triazolo[1,2-a]pyridazin-1-amines and related compounds: synthesis, chemical behavio. (n.d.). IMR Press. Retrieved March 21, 2026, from [Link]

  • In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition. (2020). PubMed. Retrieved March 21, 2026, from [Link]

  • In vitro and in vivo studies of 6,8-(diaryl)imidazo[1,2-a]pyrazin-3(7H)-ones as new antioxidants. (2009). PubMed. Retrieved March 21, 2026, from [Link]

  • Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. (2023). PubMed. Retrieved March 21, 2026, from [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Synthesis of 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine 3. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). MDPI. Retrieved March 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine- Carboxamides. (2017). Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • 3-BROMO-5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-A]PYRAZINE DIHYDROCHLORIDE. (n.d.). CompTox Chemicals Dashboard. Retrieved March 21, 2026, from [Link]

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. (2025). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). MDPI. Retrieved March 21, 2026, from [Link]

Sources

Application

Application Note: Metabolic Reprogramming Assays Evaluating PDHK Inhibition using 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Metabolic Diseases. Document Type: Advanced Application Note & Validated Protocols Scientific Background & Causali...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Metabolic Diseases. Document Type: Advanced Application Note & Validated Protocols

Scientific Background & Causality

In the pursuit of targeting the altered metabolism of cancer cells (the Warburg effect), Pyruvate Dehydrogenase Kinase (PDHK) has emerged as a critical therapeutic target. Cancer cells, particularly under hypoxic conditions, upregulate PDHK (isoforms 1 and 3) via Hypoxia-Inducible Factor 1-alpha (HIF-1α). PDHK phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex, preventing pyruvate from entering the mitochondria for oxidative phosphorylation (OXPHOS) and instead shunting it toward lactate production [1].

3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl is a potent bicyclic heterocyclic scaffold utilized in the development of highly selective PDHK inhibitors. By inhibiting PDHK, this compound relieves the phosphorylation of the PDH complex, effectively forcing a metabolic shift from aerobic glycolysis back to mitochondrial OXPHOS. This sudden influx of reactive oxygen species (ROS) and metabolic rewiring induces apoptosis in hypoxic tumor cells [2].

Mechanistic Pathway

PDHK_Mechanism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Glycolysis) Pyruvate->Lactate LDH PDH PDH Complex (Active) Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA Decarboxylation PDHK PDHK (Overexpressed in Cancer) PDHK->PDH Phosphorylates (Inhibits) OXPHOS OXPHOS (Mitochondria) AcetylCoA->OXPHOS TCA Cycle Compound 3-Phenyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine 2HCl Compound->PDHK Inhibits

Figure 1: Mechanism of action of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl in reversing the Warburg effect.

Experimental Design Rationale

As a Senior Application Scientist, I emphasize that running a standard viability assay with a metabolic modulator will yield false negatives if the cellular environment is not properly controlled. The following causality principles dictate our protocol design:

  • Hypoxic Conditioning (1% O₂): PDHK1/3 expression is intrinsically linked to HIF-1α stabilization. Testing PDHK inhibitors in standard normoxia (21% O₂) often results in poor efficacy because the target is minimally expressed. Cells must be pre-conditioned in 1% O₂ for 24 hours prior to treatment to establish a robust therapeutic window.

  • Real-Time Metabolic Flux Analysis (Seahorse XF): Endpoint ATP assays cannot distinguish between ATP derived from glycolysis versus OXPHOS. We utilize the Agilent Seahorse XF Analyzer to simultaneously measure the Oxygen Consumption Rate (OCR, a proxy for OXPHOS) and the Extracellular Acidification Rate (ECAR, a proxy for glycolysis)[3].

  • Orthogonal Validation (Lactate Efflux): To prove that the drop in ECAR is specifically due to the inhibition of pyruvate-to-lactate conversion, extracellular lactate must be quantified.

Assay Workflow

Workflow Seed Seed Cancer Cells (e.g., HCT116, U87) Hypoxia Incubate in 1% O2 (Stabilize HIF-1α) Seed->Hypoxia Treat Treat with Compound (1-50 µM, 24h) Hypoxia->Treat Assay1 Seahorse XF Assay (OCR/ECAR) Treat->Assay1 Assay2 Lactate Efflux Colorimetric Assay Treat->Assay2

Figure 2: Experimental workflow for evaluating metabolic reprogramming under hypoxic conditions.

Detailed Protocols

Protocol A: Cell Preparation and Hypoxic Conditioning

Self-Validating Step: Always include Dichloroacetate (DCA) as a positive control for PDHK inhibition.

  • Cell Seeding: Harvest highly glycolytic cells (e.g., HCT116 colorectal carcinoma or U87 glioblastoma). Seed at 1.5×104 cells/well in a 96-well Seahorse XF Cell Culture Microplate.

  • Adherence: Allow cells to adhere overnight in a standard incubator (37°C, 5% CO₂, 21% O₂).

  • Hypoxic Shift: Transfer the plates to a hypoxia chamber set to 1% O₂, 5% CO₂, and 94% N₂ for 24 hours to induce HIF-1α and upregulate PDHK.

  • Compound Treatment: Prepare 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl in DMSO (final DMSO concentration <0.1%). Treat cells with a dose-response range (1 µM to 50 µM). Include Vehicle (0.1% DMSO) and DCA (5 mM) as controls. Incubate for an additional 24 hours in hypoxia.

Protocol B: Seahorse XF Real-Time ATP Rate Assay

Note: This protocol leverages the simultaneous measurement of OCR and ECAR to calculate pathway-specific ATP production [4].

  • Sensor Hydration: 24 hours prior to the assay, hydrate the Seahorse XF sensor cartridge with XF Calibrant solution and incubate in a non-CO₂ incubator at 37°C.

  • Media Exchange: On the day of the assay, prepare Seahorse XF DMEM assay medium supplemented with 10 mM XF-glucose, 1 mM XF-pyruvate, and 2 mM XF-glutamine. Adjust pH to 7.4.

  • Washing: Wash the treated cells twice with the prepared XF medium. Add a final volume of 180 µL/well of XF medium. Incubate the plate in a non-CO₂ incubator at 37°C for 45-60 minutes to degas the plate.

  • Inhibitor Loading: Load the hydrated sensor cartridge ports with mitochondrial inhibitors:

    • Port A (Oligomycin): Final well concentration 1.5 µM (Inhibits Complex V, forcing maximum glycolysis).

    • Port B (Rotenone/Antimycin A): Final well concentration 0.5 µM each (Inhibits Complexes I and III, eliminating mitochondrial respiration).

  • Execution: Run the standard ATP Rate Assay program on the Seahorse XFe96 Analyzer. The software will calculate the MitoATP (from OCR) and GlycoATP (from ECAR) production rates.

Protocol C: Extracellular Lactate Quantification
  • Supernatant Collection: Following the 24-hour compound treatment (from Protocol A, run in a parallel standard 96-well plate), collect 50 µL of the culture media supernatant.

  • Deproteinization: Pass the samples through a 10 kDa MWCO spin filter to remove Lactate Dehydrogenase (LDH) present in the media, which can cause background drift.

  • Assay Reaction: Transfer 10 µL of the filtered supernatant to a new plate. Add 40 µL of Lactate Assay Buffer and 50 µL of the Lactate Reaction Mix (containing lactate oxidase and a fluorescent probe).

  • Measurement: Incubate for 30 minutes at room temperature protected from light. Measure fluorescence at Ex/Em = 535/587 nm.

Data Presentation & Expected Outcomes

A successful PDHK inhibition profile using 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl will demonstrate a dose-dependent decrease in ECAR (reduced glycolysis) and a concomitant increase in OCR (restored OXPHOS).

Table 1: Expected Metabolic Flux Alterations in Hypoxic HCT116 Cells

Treatment GroupConcentrationOCR (pmol/min)ECAR (mpH/min)OCR/ECAR RatioLactate Efflux (% of Vehicle)
Vehicle (DMSO) 0.1%~ 45.0~ 110.00.41 (Glycolytic)100%
DCA (Pos. Control) 5 mM~ 85.0~ 60.01.41 (Oxidative)45% ± 5%
Target Compound 5 µM~ 65.0~ 85.00.76 (Mixed)70% ± 4%
Target Compound 25 µM~ 92.0~ 55.01.67 (Oxidative)35% ± 3%

Interpretation: The target compound effectively reverses the Warburg effect at 25 µM, outperforming the standard positive control (DCA) which requires millimolar concentrations to achieve a similar metabolic shift.

References

  • Title: Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Pyruvate Dehydrogenase Kinase Inhibitor Dichloroacetate Improves Host Control of Salmonella enterica Serovar Typhimurium Infection in Human Macrophages Source: Frontiers in Immunology URL: [Link]

  • Title: Seahorse XF Glycolysis Stress Test Kit User Guide Source: Agilent Technologies URL: [Link]

  • Title: Protocol for real-time assessment of mitochondrial and glycolytic ATP production in patient-derived glioma stem-like cells Source: STAR Protocols (NIH PMC) URL: [Link]

Method

Application Note: In Vivo Dosing and Formulation Protocols for 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl and Its Derivatives

Target Audience: Researchers, preclinical scientists, and drug development professionals. Applications: Oncology (Xenograft models), Neuropharmacology, and Epigenetic target validation.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Applications: Oncology (Xenograft models), Neuropharmacology, and Epigenetic target validation.

Scientific Context & Mechanism of Action

The compound 3-phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is a highly versatile heterocyclic pharmacophore. While rarely dosed as a standalone therapeutic, it serves as the critical structural core for several advanced active pharmaceutical ingredients (APIs). Most notably, it is the primary recognition moiety in a potent class of nicotinamide-based Histone Deacetylase (HDAC) inhibitors [1] and P2X7 receptor modulators [2].

When evaluating these derivatives in vivo, understanding the target engagement pathway is critical. For instance, in oncology models, the imidazo[1,2-a]pyrazine core facilitates deep binding into the zinc-containing catalytic domain of Class I and IIa HDACs (e.g., HDAC1, HDAC2, HDAC4)[3],[4]. This binding triggers a cascade of epigenetic alterations, culminating in cell cycle arrest.

MOA Compound Imidazo[1,2-a]pyrazine Core Derivative HDAC Class I/IIa HDACs (e.g., HDAC1, HDAC4) Compound->HDAC Binds Zn2+ Pocket Acetylation Hyperacetylation of Histones (H3/H4) HDAC->Acetylation Inhibits Deacetylation Gene p21 WAF1/CIP1 Upregulation Acetylation->Gene Chromatin Relaxation Arrest Cell Cycle Arrest & Tumor Regression Gene->Arrest Phenotypic Response

Figure 1. Pharmacodynamic signaling pathway of imidazo[1,2-a]pyrazine-based HDAC inhibitors.

Physicochemical Properties & Formulation Causality (The 2HCl Advantage)

Expert Insight: Why utilize the dihydrochloride (2HCl) salt for in vivo studies?

The free base of 3-phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is highly lipophilic, which often results in erratic gastrointestinal absorption and variable systemic exposure. By synthesizing the 2HCl salt , the basic nitrogen atoms (specifically the pyrazine N7 and imidazole N1) are protonated.

Causality: This salt formation dramatically lowers the microenvironmental pH upon dissolution, increasing the hydration energy and aqueous solubility. For in vivo applications, this ensures a predictable pharmacokinetic (PK) profile and allows researchers to use highly tolerable, low-surfactant vehicles (e.g., 5% DMSO / 95% Saline) rather than harsh lipid-based excipients that can cause localized tissue necrosis or confound toxicity readouts.

In Vivo Dosage Strategies & Pharmacokinetics

Because 3-phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is a scaffold, dosing parameters depend entirely on the synthesized derivative. The table below summarizes validated in vivo dosing parameters for APIs utilizing this specific pharmacophore, derived from established HCT116 xenograft and neuroinflammatory studies[2],[1].

Table 1: Quantitative Dosage and Administration Guidelines
Compound ClassTarget IndicationRouteRecommended Dose RangeDosing FrequencyOptimized Vehicle
Nicotinamide Derivatives Oncology (HCT116 Xenograft)PO (Oral)10 – 50 mg/kgQD (Daily)5% DMSO, 30% PEG400, 65% Water
Nicotinamide Derivatives Oncology (HCT116 Xenograft)IP (Intraperitoneal)5 – 25 mg/kgQD or BID5% DMSO, 95% Saline
P2X7 Modulators Neuropathic PainPO (Oral)30 – 100 mg/kgBID (Twice Daily)0.5% Methylcellulose, 0.1% Tween-80
Unconjugated 2HCl Scaffold Baseline PK / ControlIV (Intravenous)1 – 5 mg/kgSingle Dose100% Saline or PBS (pH 4.5-5.0)

Step-by-Step Experimental Protocol: HCT116 Xenograft Efficacy Study

To ensure a self-validating experimental system , this protocol integrates both phenotypic measurements (tumor volume) and molecular validation (pharmacodynamic biomarkers) to definitively prove that the observed efficacy is caused by target engagement of the imidazo[1,2-a]pyrazine derivative[1].

Workflow Step1 1. Formulation Dissolve 2HCl salt in 5% DMSO + 30% PEG400 + 65% Saline Step4 4. In Vivo Dosing Administer 10-50 mg/kg PO/IP Daily for 14-21 days Step1->Step4 Step2 2. Inoculation Subcutaneous injection of HCT116 cells in BALB/c nude mice Step3 3. Randomization Assign to vehicle/treatment groups when tumor volume ~100-150 mm³ Step2->Step3 Step3->Step4 Step5 5. Endpoint Analysis Measure tumor volume, body weight, and harvest tissue for PD markers Step4->Step5

Figure 2. In vivo experimental workflow for evaluating 3-phenyl-imidazo[1,2-a]pyrazine derivatives.

Phase 1: Formulation Preparation
  • Weigh the required mass of the 3-phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl derivative.

  • Add 5% (v/v) DMSO and vortex until a clear solution is achieved. Note: Do not exceed 5% DMSO to prevent gastrointestinal toxicity.

  • Add 30% (v/v) PEG400 and sonicate for 5 minutes.

  • Q.S. (Quantum Satis) to the final volume with 65% (v/v) sterile saline or pure water. Prepare fresh daily to prevent precipitation.

Phase 2: Cell Culture and Xenograft Establishment
  • Cultivate HCT116 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% FBS.

  • Harvest cells at 80% confluency. Resuspend in a 1:1 mixture of serum-free medium and Matrigel®.

  • Inject 5×106 cells subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

Phase 3: Randomization and Dosing
  • Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Once tumors reach an average volume of 100–150 mm³ , randomize mice into Vehicle Control and Treatment groups (n=8 per group).

  • Administer the formulated compound via Oral Gavage (PO) at 10, 25, and 50 mg/kg once daily for 21 days.

  • Record body weights daily. A body weight loss of >15% indicates unacceptable systemic toxicity, requiring a dose reduction.

Phase 4: Pharmacodynamic (PD) Validation (Self-Validating Step)

Measuring tumor volume alone is insufficient. You must prove the mechanism of action.

  • At the end of the 21-day study, sacrifice the mice 4 hours post-final dose (at the presumed Tmax​ ).

  • Excise the tumors, snap-freeze half in liquid nitrogen for protein extraction, and fix the other half in 10% formalin for immunohistochemistry (IHC).

  • Western Blotting: Probe the tumor lysates for acetylated Histone H3 (Ac-H3) and p21 . A dose-dependent increase in Ac-H3 confirms that the imidazo[1,2-a]pyrazine derivative successfully penetrated the tumor microenvironment and inhibited its HDAC targets in vivo[1].

References

  • Title: The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry Letters[1] URL: [Link]

  • Title: Exploration of the internal cavity of histone deacetylase (HDAC) with selective HDAC1/HDAC2 inhibitors (SHI-1:2) Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters[3] URL: [Link]

  • Title: 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as P2X7 modulators (WO2010125101A1) Source: Google Patents[2] URL:

  • Title: MD simulations for rational design of high-affinity HDAC4 inhibitors – Analysis of non-bonding interaction energies for building new compounds Source: Computational Biology and Chemistry[4] URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl stability issues in solution

Welcome to the technical support guide for 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting tips and frequently asked questions to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl in solution.

Q1: What are the recommended solvents for dissolving 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl?

Due to its dihydrochloride salt form, this compound is generally soluble in aqueous solutions. For biological assays, the use of buffered aqueous solutions (e.g., phosphate-buffered saline, PBS) at a physiologically relevant pH is recommended. If organic solvents are necessary, polar aprotic solvents such as DMSO or DMF can be used, but it is crucial to be aware of potential solubility and stability issues upon dilution into aqueous media.[1]

Q2: What are the optimal storage conditions for solutions of this compound?

Solutions should be stored at low temperatures, typically 2-8°C for short-term storage. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[2] Solutions should be protected from light to prevent potential photodegradation.[3] Always store in tightly sealed containers to prevent solvent evaporation and contamination.[4][5]

Q3: What factors can influence the stability of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl in solution?

Several factors can impact the stability of this compound in solution:

  • pH: The imidazo[1,2-a]pyrazine core can be susceptible to hydrolysis, particularly at non-neutral pH.[6][7] It is crucial to maintain a stable pH using appropriate buffer systems.

  • Temperature: Elevated temperatures can accelerate degradation.[8] Avoid unnecessary exposure to high temperatures during experimental procedures.

  • Light: Exposure to UV or visible light may lead to photodegradation.[3][9] It is recommended to work with solutions in a light-protected environment.

  • Oxidizing Agents: The presence of strong oxidizing agents should be avoided as they can react with the imidazopyrazine ring system.[10][11]

Q4: What are the potential degradation pathways for this compound?

The primary degradation pathway for similar imidazoline-containing structures is hydrolysis of the imidazoline ring.[6] This can lead to the formation of an ethylenediamine derivative and a carboxylic acid. The specific degradation products will depend on the exact conditions (pH, temperature, etc.).

II. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability-related issues encountered during experiments.

Problem 1: Unexpected Loss of Compound Potency or Activity in an Assay
Possible Cause Troubleshooting Steps
Degradation in Solution 1. Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its performance to the existing one. 2. pH Stability Check: Measure the pH of your assay buffer and ensure it is within the optimal range for the compound's stability. 3. Temperature Control: Review your experimental protocol to ensure there are no prolonged incubations at elevated temperatures. 4. Light Exposure: Repeat the experiment under light-protected conditions (e.g., using amber-colored tubes or covering plates with foil).
Precipitation 1. Solubility Assessment: Visually inspect the solution for any signs of precipitation. Centrifuge a small aliquot to check for a pellet. 2. Solvent Compatibility: If using a co-solvent like DMSO, ensure the final concentration in the aqueous assay medium is low enough to maintain solubility.[1] High concentrations of organic solvents can cause the compound to precipitate upon dilution.[1]
Adsorption to Labware 1. Material Check: Consider if the compound is adsorbing to the surface of your plasticware. This can be more common with hydrophobic compounds. 2. Use of Low-Binding Plastics: Switch to low-protein-binding microplates or tubes. 3. Inclusion of a Carrier Protein: In some cases, adding a small amount of a carrier protein like bovine serum albumin (BSA) to the buffer can help prevent non-specific binding.
Problem 2: Inconsistent or Non-Reproducible Analytical Results (HPLC, LC-MS)
Possible Cause Troubleshooting Steps
On-Column or In-Vial Degradation 1. Sample Preparation: Prepare samples immediately before analysis. Avoid letting samples sit in the autosampler for extended periods. 2. Mobile Phase pH: Ensure the pH of the mobile phase is compatible with the compound's stability. Inconsistent pH can lead to peak splitting or broadening.[12] 3. Temperature of Autosampler: If available, use a cooled autosampler to minimize degradation of samples waiting for injection.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Overload: Inject a smaller volume or a more dilute sample to see if the peak shape improves.[12] 2. Column Contamination: Flush the column with a strong solvent to remove any potential contaminants.[13] 3. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the compound. Adjust the organic-to-aqueous ratio or the buffer concentration.
Appearance of Unexpected Peaks 1. Degradation Products: These may appear as new peaks in the chromatogram. Compare the chromatogram of a freshly prepared sample to an aged one. 2. Contamination: Ensure all solvents and reagents are of high purity. Check for carryover from previous injections.[12]
Problem 3: Visible Changes in the Solution (Color Change, Cloudiness)
Possible Cause Troubleshooting Steps
Precipitation 1. Check Solubility Limits: You may have exceeded the compound's solubility in the chosen solvent system. Try preparing a more dilute solution. 2. pH-Dependent Solubility: The pH of the solution may have shifted, causing the compound to precipitate. Re-buffer the solution to the optimal pH.
Chemical Reaction/Degradation 1. Identify Potential Reactants: Review the composition of your solution for any incompatible components. 2. Analyze for Degradants: Use an analytical technique like LC-MS to identify the new species that have formed.

III. Experimental Protocols & Visualizations

Protocol 1: Assessing the pH Stability of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl

This protocol provides a framework for evaluating the stability of the compound at different pH values.

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Prepare Stock Solution: Dissolve the compound in an appropriate solvent (e.g., water or DMSO) to create a concentrated stock solution.

  • Incubate Samples: Dilute the stock solution into each of the prepared buffers to a final concentration suitable for analysis.

  • Time Points: Aliquot samples for each pH condition and store them at a controlled temperature (e.g., room temperature or 37°C).

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each pH condition and analyze it by a suitable method like HPLC-UV or LC-MS to determine the remaining concentration of the parent compound.[14]

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation rate.

Diagrams

Degradation_Pathway Compound 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl Hydrolysis Hydrolysis of Imidazoline Ring Compound->Hydrolysis pH, Temp Degradation_Products Degradation Products (e.g., Ethylenediamine derivative + Phenylacetic acid derivative) Hydrolysis->Degradation_Products

Caption: Potential hydrolytic degradation pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solution Check Solution Integrity (Fresh vs. Old) Start->Check_Solution Problem_Solved Problem Resolved Check_Solution->Problem_Solved Yes Investigate_Stability Investigate Stability Parameters (pH, Temp, Light) Check_Solution->Investigate_Stability No Precipitation_Check Check for Precipitation Investigate_Stability->Precipitation_Check Analytical_Issues Troubleshoot Analytical Method (HPLC, LC-MS) Precipitation_Check->Analytical_Issues

Caption: A decision tree for troubleshooting.

IV. References

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024, October 24). PubMed. Retrieved from [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024, October 2). ACS Publications. Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023, December 13). RSC Advances. Retrieved from [Link]

  • Novel fluorophores based on imidazopyrazine derivatives: Synthesis and photophysical characterization focusing on solvatochromism and sensitivity towards nitroaromatic compounds. (2025, August 6). ResearchGate. Retrieved from [Link]

  • (PDF) Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. (n.d.). ResearchGate. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). PubMed. Retrieved from [Link]

  • Quantum dynamics of the photostability of pyrazine. (n.d.). RSC Publishing. Retrieved from [Link]

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. (2018, July 16). TSI Journals. Retrieved from [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018, July 16). TSI Journals. Retrieved from [Link]

  • 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. (n.d.). PubChem. Retrieved from [Link]

  • Pyrazines: Occurrence, formation and biodegradation. (n.d.). ResearchGate. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. Retrieved from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017, March 4). MDPI. Retrieved from [Link]

  • Tunable Stability of Imidazotetrazines Leads to a Potent Compound for Glioblastoma. (2018, November 16). PubMed. Retrieved from [Link]

  • A Systematic Guide on HPLC Troubleshooting. (n.d.). Retrieved from [Link]

  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. (2025, January 23). MDPI. Retrieved from [Link]

  • Assay Troubleshooting. (n.d.). MB - About. Retrieved from [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024, March 3). IJNRD.org. Retrieved from [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Retrieved from [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2024, July 30). MDPI. Retrieved from [Link]

  • Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. (2025, October 8). Retrieved from [Link]

  • Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. (2025, September 15). PubMed. Retrieved from [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019, July 19). Beilstein Journals. Retrieved from [Link]

  • A fast heterocyclic three component synthesis of imidazo[1,2-a] annulated pyridines, pyrazines, pyrimidines. (n.d.). Retrieved from [Link]

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. (2020, September 7). PMC. Retrieved from [Link]

  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. (n.d.). RSC Publishing. Retrieved from [Link]

  • Analytical Methods. (2025, August 28). OPUS. Retrieved from [Link]

  • Investigations on 5,6,7,8-tetrahydro-[4][10][11]triazolo[1,2-a]pyridazin-1-amines and related compounds: synthesis, chemical behavio. (n.d.). IMR Press. Retrieved from [Link]

  • Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. (2021, July 6). RSC Publishing. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl

Introduction The 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine scaffold is a valuable heterocyclic compound, serving as a critical intermediate in the development of novel therapeutics, particularly for neurological...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine scaffold is a valuable heterocyclic compound, serving as a critical intermediate in the development of novel therapeutics, particularly for neurological disorders.[1] Its unique structure allows for extensive modification, making it a focal point for innovation in drug design.[1] However, its multi-step synthesis presents several challenges that can impact yield, purity, and reproducibility.

This technical support guide provides researchers and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of its dihydrochloride salt. We will address common experimental issues in a direct question-and-answer format, explaining the chemical principles behind our recommended solutions.

Synthetic Pathway Overview

The synthesis is typically a three-stage process: initial cyclization to form the aromatic imidazo[1,2-a]pyrazine core, followed by catalytic hydrogenation to saturate the pyrazine ring, and concluding with the formation of the dihydrochloride salt. Each stage has unique parameters that must be carefully controlled.

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Reduction cluster_2 Stage 3: Salt Formation A 2-Aminopyrazine + 2-Bromoacetophenone B 3-Phenyl-imidazo[1,2-a]pyrazine A->B Reflux (e.g., Ethanol) Base (e.g., NaHCO3) C 3-Phenyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine (Free Base) B->C H2 (4 bar) Catalyst (e.g., PtO2) Solvent (e.g., MeOH) D 3-Phenyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine 2HCl C->D Anhydrous HCl Solvent (e.g., IPA/Ether)

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Question 1: My initial cyclization reaction to form 3-Phenyl-imidazo[1,2-a]pyrazine suffers from low yield and multiple side products. How can I improve it?

Answer: Low yields in this step, a variation of the Tschitschibabin reaction, are common and typically stem from three areas: reaction conditions, stoichiometry, and side reactions.

  • Causality - Reaction Conditions: The initial step is the SN2 reaction between the nucleophilic nitrogen of 2-aminopyrazine and the electrophilic carbon of 2-bromoacetophenone. This is followed by an intramolecular cyclization and dehydration.

    • Solvent Choice: Solvents like ethanol or isopropanol are often preferred as they effectively dissolve the starting materials and the intermediate salt. Anhydrous dimethylformamide (DMF) can also be used, but purification can be more challenging.

    • Temperature Control: While reflux is necessary to drive the dehydration and cyclization, excessive heat can promote polymerization or decomposition, especially if the reaction is run for too long. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Base: A mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) is often added to neutralize the HBr formed during the reaction. This prevents the protonation of the starting 2-aminopyrazine, which would render it non-nucleophilic.

  • Causality - Side Products:

    • Dimerization/Polymerization: Unwanted reactions can occur, especially with impure starting materials. Ensure the 2-bromoacetophenone is fresh or purified to remove acidic impurities.

    • Incomplete Cyclization: The intermediate N-phenacyl-2-aminopyrazinium bromide may be present if the reaction is not heated sufficiently or for long enough.[2]

Solution Synopsis:

  • Stoichiometry: Use a precise 1:1 to 1:1.05 molar ratio of 2-aminopyrazine to 2-bromoacetophenone. An excess of the ketone can lead to side products.[2]

  • Conditions: Reflux in ethanol with 1.5-2.0 equivalents of NaHCO₃.

  • Monitoring: Track reaction progress every 2-4 hours via TLC. Upon consumption of the limiting reagent, proceed to workup to avoid degradation of the product.

Question 2: The catalytic hydrogenation of the pyrazine ring is slow, incomplete, or the catalyst seems inactive. What's going on?

Answer: Catalytic hydrogenation of heteroaromatic rings can be challenging. The success of this step depends almost entirely on the catalyst activity, hydrogen pressure, and substrate purity.

  • Causality - Catalyst Choice & Activity: The pyrazine ring is electron-deficient and requires a potent catalyst for reduction.

    • Catalyst: Platinum(IV) oxide (PtO₂, Adam's catalyst) is highly effective for this transformation.[3] Palladium on carbon (Pd/C) can also be used, but may require higher pressures or temperatures. The catalyst must be fresh and handled under an inert atmosphere to prevent deactivation.

    • Catalyst Poisoning: The substrate must be exceptionally pure. Trace impurities, particularly sulfur- or halogen-containing compounds from the previous step, can act as catalyst poisons, shutting down the reaction. Purifying the 3-Phenyl-imidazo[1,2-a]pyrazine by column chromatography or recrystallization before hydrogenation is critical.

  • Causality - Reaction Parameters:

    • Hydrogen Pressure: A pressure of 4-5 bar is typically sufficient.[3][4] Higher pressures can be used but may require specialized equipment.

    • Solvent: Anhydrous methanol or ethanol are excellent solvent choices.[3] They readily dissolve the substrate and do not interfere with the catalyst.

    • Agitation: Efficient stirring is crucial to ensure proper mixing of the substrate, solvent, hydrogen gas, and the heterogeneous catalyst.

Solution Synopsis:

  • Purify the Intermediate: Use column chromatography (Silica, e.g., 5% Methanol in DCM) to purify the 3-Phenyl-imidazo[1,2-a]pyrazine before hydrogenation.

  • Catalyst Handling: Use fresh PtO₂ (5-10 mol %). Add it to the reaction vessel under a nitrogen or argon atmosphere before introducing the solvent and substrate.

  • Optimize Conditions: Use anhydrous methanol as the solvent and maintain a hydrogen pressure of at least 4 bar. Ensure vigorous stirring for 12-24 hours.

Question 3: I'm struggling to isolate a clean, crystalline dihydrochloride salt. My product is often a sticky oil or an amorphous solid. How can I improve the salt formation and isolation?

Answer: The formation of a stable, crystalline salt depends on controlling stoichiometry, solvent polarity, and, most importantly, the exclusion of water. The target molecule has two basic nitrogen atoms that can be protonated, leading to the dihydrochloride salt.

  • Causality - Anhydrous Conditions: The presence of water can lead to the formation of hydrates or prevent crystallization altogether, resulting in oils. The free base is hygroscopic, and all solvents and reagents used must be scrupulously dry.

  • Causality - Solvent System: The choice of solvent is critical for inducing precipitation.

    • A solvent in which the free base is soluble but the HCl salt is insoluble is ideal. A common strategy is to dissolve the free base in a polar solvent like isopropanol (IPA) or ethanol and then add a solution of HCl in a less polar solvent like diethyl ether or dioxane.

    • Alternatively, bubbling anhydrous HCl gas through a solution of the free base in a suitable solvent (e.g., cold ethyl acetate or ether) can provide excellent results.

  • Causality - Precipitation and Crystallization:

    • Temperature: Cooling the solution after adding HCl is essential to maximize the precipitation of the salt.

    • Trituration: If an oil forms initially, it can often be induced to solidify by trituration (scratching the flask walls with a glass rod and stirring vigorously) with a non-polar solvent like hexane or pentane.

Solution Synopsis:

  • Dry the Free Base: Ensure the free base is anhydrous by co-evaporating it with toluene under reduced pressure before proceeding.

  • Use Anhydrous Reagents: Use anhydrous solvents (IPA, ether, ethyl acetate) and a commercially available solution of anhydrous HCl in a solvent, or prepare one by bubbling HCl gas through the solvent.

  • Procedure: Dissolve the free base in a minimal amount of anhydrous IPA. Slowly add 2.2 equivalents of HCl (as a solution in ether) with stirring at 0 °C. If a precipitate forms, continue stirring in the cold for 1-2 hours. If an oil forms, try adding a non-polar co-solvent like ether or hexane and triturating to induce crystallization.

  • Isolation: Collect the solid by filtration, wash with cold anhydrous ether, and dry under high vacuum.

Troubleshooting Summary Table

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Cyclization 1. Sub-optimal temperature or time. 2. Starting material protonation. 3. Side reactions from impurities.1. Monitor reaction by TLC to find optimal endpoint. 2. Add 1.5-2.0 eq. of NaHCO₃. 3. Use purified 2-bromoacetophenone.
Incomplete Hydrogenation 1. Catalyst poisoning. 2. Insufficient hydrogen pressure. 3. Poor catalyst activity.1. Purify the imidazopyrazine intermediate before reduction. 2. Use a pressure of at least 4 bar H₂. 3. Use fresh PtO₂ or high-quality Pd/C.
Product Oiling Out 1. Presence of moisture. 2. Incorrect solvent for precipitation. 3. Impurities inhibiting crystallization.1. Use anhydrous solvents and HCl. Dry free base thoroughly. 2. Use a solvent system like IPA/ether or EtOH/ether. 3. Triturate the oil with a non-polar solvent (hexane/ether).
Difficulty with Purification 1. Similar polarity of product and impurities.1. Utilize acid-base extraction for purification of the free base.[2] 2. If the product is solid, recrystallization is highly effective.[2]

Optimized Experimental Protocol

Part A: Synthesis of 3-Phenyl-imidazo[1,2-a]pyrazine

  • To a round-bottom flask equipped with a reflux condenser, add 2-aminopyrazine (1.0 eq.), 2-bromoacetophenone (1.05 eq.), and anhydrous ethanol (10 mL per mmol of aminopyrazine).

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the suspension.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in Hexane).

  • After 6-8 hours, or upon consumption of the starting material, cool the reaction to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or taken directly to the next step if purity is >90%.

Part B: Synthesis of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine

  • In a high-pressure hydrogenation vessel (autoclave), add the purified 3-Phenyl-imidazo[1,2-a]pyrazine (1.0 eq.) and anhydrous methanol (15 mL per mmol).

  • Under an inert atmosphere (N₂ or Ar), carefully add Platinum(IV) oxide (PtO₂, 5 mol %).

  • Seal the vessel, purge with H₂ gas, and then pressurize to 4 bar.

  • Stir the reaction vigorously at room temperature for 16-24 hours. Monitor hydrogen uptake.

  • Upon completion, carefully vent the H₂ and purge the vessel with N₂.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[5]

  • Concentrate the filtrate under reduced pressure to yield the free base, typically as a solid or viscous oil.

Part C: Formation of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl

  • Dry the crude free base from Part B under high vacuum for several hours.

  • Dissolve the anhydrous free base in a minimal amount of cold (0 °C) anhydrous isopropanol.

  • While stirring, slowly add a solution of anhydrous HCl in diethyl ether (2.2 eq.) dropwise.

  • A white precipitate should form. Continue stirring the suspension at 0 °C for 1 hour.

  • Collect the solid by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any excess acid and solvent.

  • Dry the resulting white solid under high vacuum to a constant weight to yield the final product.

Reaction Mechanism Visualization

The initial cyclization follows a well-established pathway for imidazo-fused heterocycles.

G A 2-Aminopyrazine (Nucleophile) p1 A->p1 B 2-Bromoacetophenone (Electrophile) B->p1 C SN2 Attack D Intermediate Salt (N-phenacyl-2-aminopyrazinium bromide) C->D E Intramolecular Cyclization D->E F Cyclized Intermediate E->F G Dehydration (H2O loss) F->G H 3-Phenyl-imidazo[1,2-a]pyrazine (Aromatic Product) G->H p1->C p2

Caption: Mechanism of the Tschitschibabin-type cyclization step.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. BenchChem.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyrazine derivatives. BenchChem.
  • Diagana, T. T., et al. (2015). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Reddy, T. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Reddy, T. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... ResearchGate. Available at: [Link]

  • Chem-Impex. (n.d.). 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. Chem-Impex. Available at: [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][5][6]triazol[4,3-a] pyrazine hydrochloride. Google Patents. Available at:

Sources

Troubleshooting

3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl solubility enhancement

Welcome to the Technical Support Center for 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and pharmacolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl .

As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and pharmacologists overcome the unique physicochemical hurdles associated with this compound. Imidazopyrazine derivatives are highly valuable pharmacophores in drug discovery, but their weak base characteristics often lead to unpredictable solubility behavior during in vitro assays and in vivo dosing.

This center provides mechanistic explanations, empirical data, and self-validating protocols to ensure your experimental workflows remain robust and reproducible.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my 2HCl salt stock precipitate immediately when diluted from DMSO into pH 7.4 PBS or cell culture media? A: This is a classic case of pH-shock and supersaturation. 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is a weak base[1]. The dihydrochloride (2HCl) salt is highly soluble in pure water because it creates a highly acidic microenvironment (pH < 4.0). However, physiological buffers like PBS (pH 7.4) are designed to resist pH changes. According to the Henderson-Hasselbalch equation, exposing this salt to pH 7.4 forces the rapid deprotonation of the pyrazine and imidazole nitrogens. This converts the highly soluble ionized salt back into the lipophilic, unionized free base. Because the intrinsic solubility ( S0​ ) of the free base is exceedingly low, the solution rapidly supersaturates, leading to nucleation and precipitation[2].

Q2: I am trying to make a 50 mM stock solution in 100% DMSO for High-Throughput Screening (HTS), but the 2HCl salt won't fully dissolve. Why? A: Counterintuitively, hydrochloride salts often exhibit lower solubility in pure organic solvents like DMSO compared to their free base counterparts[3]. The high crystal lattice energy of the 2HCl salt and the lack of aqueous solvation to stabilize the dissociated chloride ions hinder dissolution. For high-concentration DMSO stocks, you must either use the free base form of the compound or add a trace amount of acid (e.g., 1% v/v of 1N HCl) to the DMSO to disrupt the lattice and facilitate solvation.

Q3: What is the most effective formulation strategy for in vivo dosing (e.g., IV or PO) to maintain solubility without using toxic co-solvents? A: The gold standard for formulating lipophilic weak bases is the use of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic 3-phenyl-imidazo[1,2-a]pyrazine core, forming a 1:1 inclusion complex. Meanwhile, its hydrophilic exterior ensures high aqueous solubility at physiological pH. This approach masks the compound from the bulk aqueous environment, preventing precipitation without the hemolysis risks associated with high concentrations of Tween-80 or PEG-400.

Part 2: Quantitative Solubility Profile

To guide your vehicle selection, the following table summarizes the expected solubility limits and recommended actions for 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine across standard laboratory solvents.

Solvent / VehicleCompound FormApparent SolubilityPrimary LimitationRecommended Action
Pure Water 2HCl Salt>50 mg/mLHighly acidic (pH ~3); toxic to cellsUse only as an intermediate stock
DMSO (100%) 2HCl Salt<10 mg/mLHigh lattice energy limits dissolutionConvert to Free Base for HTS[3]
DMSO (100%) Free Base>50 mg/mLNoneIdeal for long-term library storage
PBS (pH 7.4) 2HCl Salt<0.1 mg/mLpH-induced free base precipitationFormulate with HP-β-CD[4]
20% HP-β-CD 2HCl Salt>15 mg/mLViscosity at very high concentrationsIdeal for in vivo IV/PO dosing

Part 3: Visual Troubleshooting & Workflows

G A 2HCl Salt (Highly Water Soluble) B Dissolution in Water (pH < 4.0) A->B H2O C Dilution in Buffer (pH 7.4) B->C Add to PBS D Deprotonation (pH > pKa) C->D Buffer Neutralization E Free Base Precipitation D->E Supersaturation

Fig 1: Mechanism of pH-dependent precipitation of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine.

Workflow Start Solubility Issue Detected CheckSolvent Target Vehicle? Start->CheckSolvent Organic Organic (e.g., DMSO) CheckSolvent->Organic Aqueous Aqueous (e.g., PBS) CheckSolvent->Aqueous OrgFix Use Free Base or add 1% HCl to DMSO Organic->OrgFix AqFix Precipitation on dilution? Aqueous->AqFix YesPrecip Yes (pH Shock) AqFix->YesPrecip NoPrecip No (Stable) AqFix->NoPrecip FixPrecip Use HP-β-CD (20% w/v) or stepwise dilution YesPrecip->FixPrecip

Fig 2: Decision matrix for troubleshooting imidazopyrazine solubility issues in various vehicles.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of Stable In Vitro Assay Solutions (Avoiding pH-Shock)

Purpose: To dilute a DMSO stock of the 2HCl salt into cell culture media without triggering micro-precipitation. Causality: Direct dilution into a large volume of pH 7.4 buffer causes localized supersaturation. A stepwise dilution with a surfactant intermediate lowers the surface tension and prevents rapid crystal nucleation.

  • Primary Stock: Prepare a 10 mM stock of the 2HCl salt in 100% DMSO. Vortex until completely clear.

  • Intermediate Dilution: In a separate tube, prepare a 10% Tween-80 in DMSO solution. Dilute your primary stock 1:10 into this intermediate solution (Yields 1 mM compound in 90% DMSO / 10% Tween-80).

  • Aqueous Integration: Slowly add the intermediate solution dropwise to your pre-warmed (37°C) cell culture media while vortexing vigorously. Do not exceed a final DMSO concentration of 0.5% in the assay well.

  • Self-Validation Step (Critical): Before applying to cells, measure the Optical Density (OD) of the final media at 600 nm using a spectrophotometer. An OD600​>0.05 compared to a blank indicates the presence of colloidal micro-precipitates. If detected, discard and increase the intermediate surfactant ratio.

Protocol B: HP-β-CD Formulation for In Vivo Dosing

Purpose: To prepare a clear, stable, biocompatible aqueous solution (up to 10 mg/mL) for intravenous or oral administration. Causality: HP-β-CD requires time and kinetic energy to form the thermodynamic inclusion complex with the drug molecule[4].

  • Excipient Preparation: Dissolve 20 g of HP-β-CD in 80 mL of sterile Water for Injection (WFI). Stir until completely clear. Adjust the final volume to 100 mL to create a 20% (w/v) HP-β-CD vehicle.

  • Drug Addition: Weigh the required mass of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl (e.g., 100 mg for a 10 mL batch) and add it to 8 mL of the 20% HP-β-CD vehicle.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30 minutes. The slight heat increases the kinetic energy, facilitating the entry of the lipophilic phenyl ring into the cyclodextrin cavity.

  • pH Adjustment: Check the pH. Because the 2HCl salt will lower the pH, carefully titrate with 0.1N NaOH until the pH reaches 6.5 - 7.0. Note: Do not exceed pH 7.4, or you risk exceeding the complexation capacity.

  • Finalization: QS to 10 mL with the 20% HP-β-CD vehicle.

  • Self-Validation Step: Filter the solution through a 0.22 µm PVDF syringe filter. If resistance is felt, or if HPLC analysis of the filtrate shows a >5% drop in concentration compared to the unfiltered theoretical yield, complexation is incomplete. Increase sonication time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13247046, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine. Retrieved from [Link]

  • Esaki, T., et al. (2009). Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates. European Journal of Pharmaceutical Sciences. Retrieved from[Link]

  • Shewale, B. D., et al. (2008). Effect of hydroxylpropylated β-cyclodextrin and pH on solubility of telmisartan. ResearchGate. Retrieved from[Link]

  • Sugano, K., et al. (2024). Drug Crystal Precipitation in Biorelevant Bicarbonate Buffer: A Well-Controlled Comparative Study with Phosphate Buffer. Molecular Pharmaceutics, ACS Publications. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl (CAS: 885281-16-3).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl (CAS: 885281-16-3). Because this compound features a partially saturated heterocycle and is supplied as a highly acidic dihydrochloride salt, it presents unique handling challenges.

This document outlines the chemical causality behind its degradation, provides self-validating experimental protocols, and troubleshoots common benchtop issues to ensure the integrity of your structure-activity relationship (SAR) and assay data.

Core Principles of Stability: The "Why" Behind Degradation

To prevent degradation, we must first understand the specific chemical vulnerabilities of the 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine core and its salt form.

A. Hygroscopicity and Deliquescence

Dihydrochloride salts of secondary amines are notoriously hygroscopic. When exposed to ambient humidity, the salt strongly coordinates with water molecules, leading to deliquescence (the solid dissolves into the absorbed moisture)[1]. This localized dissolution not only ruins weighing accuracy but also dramatically lowers the activation energy required for hydrolytic and oxidative degradation pathways[2].

B. Oxidative Aromatization

The 5,6,7,8-tetrahydropyrazine moiety is partially saturated and thermodynamically driven to achieve full aromaticity[3]. In the presence of dissolved atmospheric oxygen, trace transition metals, or UV light, the secondary amine undergoes radical-initiated oxidation[4]. This pathway strips hydrogen atoms from the ring, leading to the formation of imine intermediates and ultimately resulting in the fully conjugated, planar imidazo[1,2-a]pyrazine core.

C. pH-Dependent Solubility (Pseudo-Degradation)

As a 2HCl salt, the compound creates a highly acidic microenvironment upon dissolution in unbuffered water. However, the secondary amine has a specific pKa. When diluted into physiological buffers (pH 7.4), the compound deprotonates into its free base form. Because the free base has significantly lower aqueous solubility than the ionized salt, it can rapidly precipitate. While often mistaken for chemical degradation, this is a physical phase change that ruins assay reproducibility.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system —meaning it includes built-in analytical checkpoints to confirm the protocol was executed successfully and the compound remains intact.

Protocol A: Solid-State Handling & Storage

Objective: Prevent moisture ingress and subsequent deliquescence.

  • Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for a minimum of 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Rapid Weighing: Weigh the required mass quickly in a low-humidity environment (ideally a glove box or a dry-purged balance enclosure).

  • Inert Purge: Immediately purge the headspace of the source vial with dry Argon or Nitrogen gas. Reseal with Parafilm and return to -20°C.

  • Validation Check: The powder must remain white and free-flowing. If the powder appears sticky, clumpy, or has taken on a yellow tint, moisture ingress and subsequent oxidation have occurred. Discard the compromised sample.

Protocol B: Preparation of Master Stock Solutions

Objective: Prevent oxidative aromatization and freeze-thaw degradation.

  • Solvent Selection: Use only anhydrous, degassed Dimethyl Sulfoxide (DMSO).

    • Causality:, effectively cutting off the primary radical-initiated oxidation pathway of the tetrahydropyrazine ring[4].

  • Dissolution: Dissolve the compound to a standard stock concentration (e.g., 10 mM to 50 mM).

  • Aliquotting: Divide the master stock into single-use amber microcentrifuge tubes (50–100 µL per tube) and store at -80°C.

  • Validation Check: Analyze a freshly thawed aliquot via LC-MS. The intact compound will show the expected [M+H]+ mass. If you observe a distinct [M-2]+ or [M-4]+ peak, the tetrahydropyrazine ring has undergone oxidative aromatization[3].

Quantitative Stability Data

The following table summarizes the expected stability of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl under various laboratory conditions.

Storage ConditionPhysical StateEstimated Shelf LifePrimary Degradation RiskValidation Metric
-20°C, Desiccated, Argon Solid Powder> 2 YearsNegligiblePowder remains white and free-flowing
Room Temp, Ambient Air Solid Powder< 1 WeekDeliquescence, OxidationPowder becomes sticky/clumpy
-80°C, Anhydrous DMSO Liquid Aliquot6 MonthsNegligibleSolution remains clear upon thawing
4°C, Aqueous Buffer (pH 7.4) Liquid Solution< 24 HoursFree-base precipitation, OxidationSolution becomes cloudy/yellow

Handling Workflow Visualization

Workflow Start 3-Phenyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine 2HCl Equilibrate Equilibrate to RT in Desiccator (30 min) Start->Equilibrate Prevent condensation Weigh Weigh Rapidly (Minimize Humidity) Equilibrate->Weigh Solvent Dissolve in Anhydrous, Degassed DMSO Weigh->Solvent Prevent deliquescence Aliquot Aliquot into Single-Use Vials Solvent->Aliquot Store Store at -80°C Under Argon Aliquot->Store Optimal Stability Error Repeated Freeze-Thaw (Oxidation/Deliquescence) Aliquot->Error Avoid

Caption: Workflow for the handling and storage of hygroscopic 2HCl salt compounds to prevent degradation.

Troubleshooting FAQs

Q: My powder turned from white to slightly yellow/brown. Can I still use it for my in vitro assays? A: No. A color shift from white to yellow/brown is a definitive visual indicator of oxidative aromatization. The partially saturated tetrahydropyrazine ring has likely oxidized to the fully conjugated imidazo[1,2-a]pyrazine core[3]. Using this degraded compound will introduce structurally distinct artifacts into your assay, invalidating any resulting data.

Q: I prepared a 10 mM stock in water, but when I diluted it into my physiological assay buffer (pH 7.4), it immediately became cloudy. Is the compound degrading? A: This is likely physical precipitation, not chemical degradation. The 2HCl salt is highly soluble in water due to its ionized state. However, at pH 7.4, the secondary amine deprotonates to its free base form, which has significantly lower aqueous solubility. Solution: Prepare your master stock in DMSO, and keep the final assay concentration of the compound below its thermodynamic solubility limit in the specific buffer (usually < 100 µM). Ensure rapid vortexing during dilution to prevent localized crashing out.

Q: My cellular assay results are drifting (losing potency) over a period of weeks, even though I am using the same DMSO stock stored at -20°C. What is happening? A: You are experiencing moisture-induced degradation driven by repeated freeze-thaw cycles. DMSO is highly hygroscopic. Every time you open the cold stock vial, atmospheric moisture condenses into the solvent. Over time, this accumulated water promotes hydrolysis and accelerates the[4]. Solution: Transition immediately to single-use aliquots stored at -80°C (as outlined in Protocol B).

References

  • European Patent Office. "CRYSTALLINE SALTS OF A DEXTROAMPHETAMINE PRODRUG." Patent EP3459538A1. URL:[Link]

  • Chemical Science (RSC). "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates." URL:[Link]

  • ACS Earth and Space Chemistry. "Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical." URL:[Link]

Sources

Troubleshooting

troubleshooting inconsistent results with 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl. Inconsistent experimental results can be a si...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl. Inconsistent experimental results can be a significant source of frustration and delay. This guide provides a structured approach to troubleshooting common issues, explaining the underlying scientific principles to empower you to make informed decisions in your research.

I. Compound Overview

3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is a heterocyclic compound of interest in pharmaceutical development due to its versatile structure and potential biological activities.[1] It serves as a key intermediate in the synthesis of various potential therapeutics, particularly those targeting neurological disorders.[1] The dihydrochloride (2HCl) salt is generally used to improve the aqueous solubility and stability of the parent compound.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the handling and properties of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl.

Q1: How should I store 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl?

A1: For long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[2] As a hygroscopic solid, exposure to ambient air can lead to the absorption of water, which may affect its physical properties and stability over time.

Q2: What is the expected appearance of this compound?

A2: The compound is typically an off-white to gray solid.[1] Significant color variation or the presence of dark particles may indicate degradation or impurities.

Q3: What are the potential biological targets of this compound?

A3: While the specific mechanism of action for this compound is still under investigation, related imidazo[1,2-a]pyrazine derivatives have been shown to act as Gαq/11 protein inhibitors[3][4][5] and P2X7 receptor modulators.[6][7] These potential targets are involved in a variety of cellular signaling pathways, and understanding them can help interpret unexpected biological outcomes.

III. Troubleshooting Guide: Inconsistent Experimental Results

This section provides a systematic approach to resolving common issues encountered during experiments with 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl.

A. Solubility and Precipitation Issues

Inconsistent solubility is a frequent challenge. The following steps will help you diagnose and resolve these problems.

Q: My compound is not fully dissolving or is precipitating out of solution. What should I do?

A: Address this issue by systematically evaluating the solvent, pH, and concentration.

1. Solvent Selection and Preparation:

  • Initial Solvent: While the dihydrochloride salt is designed for enhanced aqueous solubility, using a small amount of a co-solvent like DMSO or ethanol to create a concentrated stock solution is a common practice. Subsequently, this stock can be diluted into your aqueous experimental buffer.

  • Buffer Composition: Be mindful of the components in your buffer. High salt concentrations or the presence of certain ions can decrease the solubility of your compound.

2. The Critical Role of pH:

The protonation state of the imidazo[1,2-a]pyrazine core is pH-dependent. As a dihydrochloride salt, the compound will be more soluble in acidic to neutral aqueous solutions. In basic conditions, it may convert to the less soluble free base form, leading to precipitation.

Recommended Protocol for Determining Optimal pH:

A simple pH-solubility profile can be generated to identify the optimal pH range for your experiments.

StepActionRationale
1Prepare a series of buffers with a pH range from 4.0 to 8.0.To systematically assess the impact of pH on solubility.
2Add an excess of the compound to a fixed volume of each buffer.To ensure a saturated solution is created at each pH.
3Equilibrate the samples for 24-48 hours at a constant temperature.To allow the dissolution to reach equilibrium.
4Separate the undissolved solid by centrifugation or filtration.To isolate the saturated supernatant for analysis.
5Quantify the concentration of the dissolved compound using HPLC-UV.To determine the solubility at each pH.

3. Concentration and Temperature:

  • Metastable Solutions: Rapidly dissolving the compound at a high concentration can create a supersaturated, metastable solution that may precipitate over time. It is advisable to prepare solutions at the working concentration whenever possible.

  • Temperature Effects: Solubility is generally temperature-dependent. If you are working at different temperatures (e.g., room temperature vs. 37°C), be aware that the solubility may change.

B. Chemical Stability and Degradation

If you observe a loss of activity over time or the appearance of new peaks in your analytical runs, chemical degradation may be the culprit.

Q: I suspect my compound is degrading. How can I confirm this and prevent it?

A: Evaluate stability under your specific experimental conditions.

1. Potential Degradation Pathways:

  • Hydrolysis: The imidazo[1,2-a]pyrazine core can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures.

  • Oxidation: While not extensively reported for this specific compound, similar heterocyclic structures can be prone to oxidation. The presence of oxidizing agents in your media should be considered.

  • Photodegradation: Exposure to UV light can induce degradation of some organic molecules. It is good practice to protect your compound and solutions from light.

Experimental Workflow for Stability Assessment:

Signaling_Pathways cluster_gaq Gαq/11 Pathway cluster_p2x7 P2X7 Pathway GPCR GPCR Gaq Gαq/11 GPCR->Gaq Agonist PLC PLCβ Gaq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Compound_Gaq 3-Phenyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine 2HCl Compound_Gaq->Gaq Inhibition P2X7 P2X7 Receptor Ion_Flux Ion Flux (Ca²⁺, Na⁺) P2X7->Ion_Flux Pore Macropore Formation P2X7->Pore ATP ATP ATP->P2X7 Activation NLRP3 NLRP3 Inflammasome Ion_Flux->NLRP3 Pore->NLRP3 IL1b IL-1β Release NLRP3->IL1b Compound_P2X7 3-Phenyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine 2HCl Compound_P2X7->P2X7 Modulation

Caption: Potential signaling pathways modulated by 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl.

D. Analytical and Characterization Issues

Accurate characterization of your compound is fundamental to reproducible research.

Q: I am seeing unexpected peaks in my HPLC or NMR analysis. What could be the cause?

A: This could be due to impurities, degradation products, or issues with the analytical method itself.

1. Common Impurities:

  • Starting Materials: Residual starting materials from the synthesis can be a source of impurities.

  • Byproducts: Side reactions during synthesis can lead to structurally related byproducts.

2. Analytical Method Development:

  • HPLC Method: A typical reverse-phase HPLC method for this class of compounds would use a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often necessary to resolve all components.

  • NMR Analysis: ¹H and ¹³C NMR are essential for structural confirmation. The dihydrochloride salt may affect the chemical shifts of protons near the nitrogen atoms of the imidazopyrazine core. It is advisable to compare the obtained spectra with a reference or with data from the supplier.

Recommended Analytical Parameters:

ParameterHPLC¹H NMR¹³C NMR
Column/Solvent C18, 5 µm, 4.6 x 250 mmDMSO-d₆ or D₂ODMSO-d₆ or D₂O
Mobile Phase A: 0.1% TFA in WaterB: Acetonitrile--
Detection UV at 254 nm400 MHz100 MHz

IV. Conclusion

Troubleshooting inconsistent results with 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl requires a systematic and logical approach. By carefully considering the factors of solubility, stability, and potential biological complexity, researchers can overcome common experimental hurdles and generate reliable, reproducible data. This guide provides a framework for this process, but it is essential to adapt these principles to your specific experimental context.

V. References

  • Griebel, G., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal, 26(55), 12615-12624. Available from: [Link]

  • Hofmann, J., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ChemMedChem, 15(22), 2133-2143. Available from: [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information. Available from: [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available from: [Link]

  • Xiong, X., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry, 241, 114520. Available from: [Link]

  • ChemRxiv. (2023). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Available from: [Link]

  • Ríos-Marco, P., et al. (2022). Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. International Journal of Molecular Sciences, 23(23), 15206. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

  • Design, Synthesis, and Evaluation of peptide‐imidazo[1,2‐a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525. (2019). Archiv der Pharmazie, 352(11-12), e1900166. Available from: [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. Available from: [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). Journal of Medicinal Chemistry. Available from: [Link]

  • Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. (2023). Journal of Visualized Experiments. Available from: [Link]

  • Google Patents. (n.d.). WO2010125101A1 - 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as p2x7 modulators. Available from:

  • P2X7 Interactions and Signaling – Making Head or Tail of It. (2019). Frontiers in Molecular Neuroscience, 12, 189. Available from: [Link]

  • Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. (2009). British Journal of Pharmacology, 151(5), 571-579. Available from: [Link]

  • Animal Models for the Investigation of P2X7 Receptors. (2023). International Journal of Molecular Sciences, 24(9), 8206. Available from: [Link]

  • NextSDS. (n.d.). 3-BROMO-5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-A]PYRAZINE DIHYDROCHLORIDE. Available from: [Link]

  • Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. (2004). Journal of Medicinal Chemistry, 47(14), 3536-3546. Available from: [Link]

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. (2020). Chemistry – A European Journal. Available from: [Link]

  • NextSDS. (n.d.). 2-PHENYL-5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-A]PYRAZINE. Available from: [Link]

  • Google Patents. (n.d.). CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[3][4][8]riazol[4,3-a] pyrazine hydrochloride. Available from:

  • Investigations on 5,6,7,8-tetrahydro-t[3][4][8]riazolo[1,2-a]pyridazin-1-amines and related compounds: synthesis, chemical behavio. (2019). Journal of Heterocyclic Chemistry, 56(11), 3027-3038. Available from: [Link]

  • Synthesis of 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine 3. (n.d.). ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). US20120157436A1 - 5,6,7,8-TETRAHYDROT[3][4][8]RIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS. Available from:

  • Design, Synthesis and Biological Evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as Potent and Selective Pan-Tropomyosin Receptor Kinase (TRK) Inhibitors. (2019). European Journal of Medicinal Chemistry, 179, 470-482. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Bioactivity of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl: A Comparative Guide for PI3K Pathway Inhibition

In the landscape of modern drug discovery, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, giving rise to a multitude of compounds with diverse pharmacological activities. This guide focuses on...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, giving rise to a multitude of compounds with diverse pharmacological activities. This guide focuses on a specific derivative, 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl, and provides a comprehensive framework for validating its potential bioactivity as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1]

This document serves as a technical manual for researchers, scientists, and drug development professionals, offering a logical, step-by-step approach to systematically evaluate the compound's efficacy and mechanism of action, benchmarked against established inhibitors. Our methodology is grounded in the principles of scientific integrity, ensuring that each experimental step is self-validating and contributes to a robust and reliable assessment of the compound's biological function.

The Scientific Rationale: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central node in cellular communication, transducing signals from growth factors and other extracellular stimuli to regulate fundamental cellular processes. The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, including mTOR, leading to the promotion of cell growth, proliferation, and survival, while inhibiting apoptosis. Dysregulation of this pathway is a common driver of tumorigenesis, and thus, inhibitors of PI3K are of significant interest in oncology.[1]

Imidazo[1,2-a]pyrazine derivatives have shown promise as PI3K inhibitors.[1][2] The core scaffold is amenable to chemical modifications that can enhance its interaction with the ATP-binding pocket of PI3K, leading to potent and selective inhibition. The 3-phenyl substitution on the tetrahydro-imidazo[1,2-a]pyrazine core of our subject compound is hypothesized to contribute to its binding affinity and potential inhibitory activity.

Experimental Validation Workflow

The validation of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl as a PI3K inhibitor will proceed through a multi-tiered approach, beginning with direct biochemical assays and progressing to cell-based functional assays. This workflow is designed to provide a comprehensive understanding of the compound's potency, selectivity, and cellular effects.

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays a PI3K Kinase Activity Assay (e.g., ADP-Glo™) b Isoform Selectivity Profiling (α, β, γ, δ) a->b Determine IC50 and selectivity c Western Blot Analysis of p-Akt a->c Transition to cellular context d Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) c->d Confirm pathway inhibition e Apoptosis Assay (e.g., Caspase-Glo® 3/7) d->e Assess cellular consequences

Caption: A streamlined workflow for the validation of a putative PI3K inhibitor.

Part 1: In Vitro Biochemical Validation

The initial step is to ascertain whether 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl directly inhibits the enzymatic activity of PI3K in a cell-free system. This provides the most direct evidence of target engagement.

PI3K Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific PI3K isoform, typically PI3Kα, which is frequently mutated in cancer.

Methodology: The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.

Experimental Protocol: ADP-Glo™ PI3Kα Assay

  • Reagent Preparation:

    • Prepare a serial dilution of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl (e.g., from 100 µM to 1 nM) in the appropriate buffer.

    • Prepare solutions of the positive controls, GDC-0941 (a potent PI3Kα inhibitor) and Wortmannin (a pan-PI3K inhibitor), and a negative control (a structurally unrelated, inactive compound).

    • Prepare the PI3Kα enzyme, substrate (PIP2), and ATP solutions according to the manufacturer's protocol.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound or control at various concentrations.

    • Add 2.5 µL of the PI3Kα enzyme and substrate mix.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (DMSO) and calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data (Hypothetical):

CompoundPI3Kα IC50 (nM)
3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl150
GDC-0941 (Positive Control)5
Wortmannin (Positive Control)2
Negative Control> 100,000
PI3K Isoform Selectivity Profiling

Objective: To assess the selectivity of the compound against the four Class I PI3K isoforms (α, β, γ, δ). Selectivity is a crucial parameter, as different isoforms have distinct physiological roles, and off-target inhibition can lead to unwanted side effects.

Methodology: The ADP-Glo™ assay can be performed in parallel for each PI3K isoform.

Comparative Data (Hypothetical IC50 in nM):

CompoundPI3KαPI3KβPI3KγPI3Kδ
3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl1508001200500
GDC-0941535070025
Wortmannin2354

Part 2: Cell-Based Functional Validation

Following the confirmation of direct enzymatic inhibition, the next critical step is to evaluate the compound's activity in a cellular context. This will determine its cell permeability and its ability to inhibit the PI3K pathway within a living system.

Inhibition of Akt Phosphorylation

Objective: To confirm that the compound inhibits the PI3K pathway in cells by measuring the phosphorylation of its downstream effector, Akt.

Methodology: Western blotting is the gold-standard technique to detect changes in protein phosphorylation. A reduction in the level of phosphorylated Akt (p-Akt) at Ser473 or Thr308 upon treatment with the compound indicates on-target activity.

Experimental Protocol: Western Blot for p-Akt

  • Cell Culture and Treatment:

    • Seed a cancer cell line with a known constitutively active PI3K pathway (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl and controls for a specified time (e.g., 2 hours).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

G cluster_0 PI3K Signaling Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt Downstream Downstream Effectors (Cell Growth, Survival) pAkt->Downstream Inhibitor 3-Phenyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine 2HCl Inhibitor->PI3K Inhibits

Caption: The inhibitory action on the PI3K/Akt signaling pathway.

Anti-proliferative Activity

Objective: To assess the functional consequence of PI3K inhibition on cell proliferation.

Methodology: The MTT assay or the more sensitive CellTiter-Glo® Luminescent Cell Viability Assay can be used to measure the number of viable cells after treatment with the compound.

Comparative Data (Hypothetical GI50 in µM):

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl1.22.5
GDC-09410.30.8
Negative Control> 100> 100
Induction of Apoptosis

Objective: To determine if the inhibition of the pro-survival PI3K pathway by the compound leads to programmed cell death.

Methodology: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioners of apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Treat cells in a 96-well plate with the compound and controls for 24-48 hours.

  • Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Data Measurement: Measure the luminescence, which is proportional to the amount of caspase activity.

Conclusion and Future Directions

This guide outlines a systematic and robust workflow for the initial validation of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl as a potential PI3K inhibitor. The combination of in vitro biochemical assays and cell-based functional assays provides a comprehensive picture of the compound's potency, selectivity, and cellular mechanism of action. Positive and statistically significant results from these experiments would provide a strong rationale for further preclinical development, including in vivo efficacy studies in animal models of cancer and detailed pharmacokinetic and toxicological profiling. The versatility of the imidazo[1,2-a]pyrazine scaffold suggests that further medicinal chemistry efforts could lead to the development of even more potent and selective PI3K inhibitors based on this promising chemical series.

References

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine- Carboxamides. Semantic Scholar. [Link]

Sources

Comparative

A Comparative Analysis of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl Against Standard of Care for Generalized Anxiety Disorder

Prepared by a Senior Application Scientist Introduction The landscape of therapeutic interventions for Generalized Anxiety Disorder (GAD) is continually evolving, driven by the need for agents with improved efficacy, fas...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Introduction

The landscape of therapeutic interventions for Generalized Anxiety Disorder (GAD) is continually evolving, driven by the need for agents with improved efficacy, faster onset of action, and more favorable side-effect profiles. The current standard of care, while effective for many, presents limitations that leave a significant portion of the patient population with residual symptoms or treatment-related adverse effects. This guide provides a comparative analysis of a novel investigational compound, 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl, against established first-line and second-line treatments for GAD.

3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl (hereafter referred to as "Compound X") belongs to the imidazopyrazine class of heterocyclic compounds.[1] This chemical family is of significant interest in medicinal chemistry, as related structures, such as imidazo[1,2-a]pyridines, include marketed anxiolytic and hypnotic agents.[2][3] This structural precedent suggests that Compound X may possess neuromodulatory activity relevant to the treatment of anxiety disorders.

This document will compare the hypothesized mechanism of action, potential preclinical profile, and theoretical clinical advantages of Compound X against two mainstays of GAD treatment:

  • Sertraline: A Selective Serotonin Reuptake Inhibitor (SSRI) and a first-line standard of care.[4][5]

  • Alprazolam: A benzodiazepine used for acute management of anxiety symptoms.[6]

The objective is to provide researchers, clinicians, and drug development professionals with a scientifically grounded framework for understanding the potential positioning of this novel chemical entity relative to current therapeutic options.

Part 1: Comparative Mechanism of Action

A fundamental differentiator between therapeutic agents lies in their mechanism of action (MoA). The distinct molecular targets of Compound X (hypothesized), Sertraline, and Alprazolam dictate their efficacy, onset, and side-effect profiles.

Compound X: Hypothesized Selective GABA-A Receptor Modulation

Based on the pharmacology of related imidazo-heterocyclic structures, the most probable MoA for Compound X is the positive allosteric modulation of the GABA-A receptor.[7][8] Specifically, it is hypothesized to be a subtype-selective modulator, preferentially targeting receptors containing α2 and/or α3 subunits. This is a critical distinction from non-selective agents like benzodiazepines. Genetic and pharmacological studies suggest that modulation of α2/α3-containing GABA-A receptors mediates anxiolytic effects, whereas modulation of the α1 subunit is primarily responsible for sedation and ataxia.[8]

By selectively enhancing the inhibitory effects of the brain's primary inhibitory neurotransmitter, GABA, at the "anxiolytic" receptor subtypes, Compound X could theoretically dissociate therapeutic efficacy from sedative side effects.

gaba_a_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (α2/α3 Subunits) Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Compound_X Compound X (Hypothesized) Compound_X->GABA_A_Receptor Positive Allosteric Modulation GABA->GABA_A_Receptor Binds

Caption: Hypothesized MoA of Compound X at the GABA-A receptor.

Sertraline: Serotonin Reuptake Inhibition

Sertraline is a potent and selective inhibitor of the serotonin transporter (SERT).[9][10] In an anxious state, serotonergic signaling can be dysregulated. Sertraline blocks the reabsorption (reuptake) of serotonin from the synaptic cleft back into the presynaptic neuron.[11] This action increases the extracellular concentration of serotonin, enhancing its availability to bind to postsynaptic receptors.[12] The therapeutic effects of SSRIs are not immediate; the sustained increase in synaptic serotonin is believed to induce downstream neuroadaptive changes over several weeks, which ultimately leads to a reduction in anxiety symptoms.

ssri_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Synaptic Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Postsynaptic_Receptor 5-HT Receptor Signal_Transduction Signal Transduction & Neuroadaptation Postsynaptic_Receptor->Signal_Transduction Anxiolysis Therapeutic Effect (Delayed Onset) Signal_Transduction->Anxiolysis Sertraline Sertraline Sertraline->SERT Blocks Serotonin_Synapse->SERT Reuptake Serotonin_Synapse->Postsynaptic_Receptor Binding

Caption: Mechanism of action for Sertraline (SSRI).

Alprazolam: Non-Selective GABA-A Receptor Modulation

Similar to the hypothesized mechanism for Compound X, Alprazolam is a positive allosteric modulator of the GABA-A receptor.[13] It binds to the benzodiazepine site on the receptor complex, increasing the frequency of chloride channel opening in the presence of GABA.[13][14] This influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing a potent calming effect.[6] The key difference is that Alprazolam is largely non-selective, binding to GABA-A receptors containing α1, α2, α3, and α5 subunits. This broad activity accounts for its powerful anxiolytic effects but also its significant side effects, including sedation (α1), amnesia (α1), and potential for dependence.[6][15]

Part 2: Preclinical Efficacy Assessment

To validate the anxiolytic potential of a novel compound like Compound X, a series of standardized preclinical behavioral assays are employed. These models are designed to simulate anxiety-like behaviors in rodents and have predictive validity for anxiolytic drug effects in humans.[14][16]

Key Preclinical Model: The Elevated Plus Maze (EPM)

The EPM test is a widely used paradigm to screen for anxiolytic and anxiogenic compounds.[17][18] The apparatus consists of four arms arranged in a plus shape, elevated from the floor. Two arms are enclosed by high walls, and two are open. The test is based on the natural aversion of rodents to open, elevated spaces. An increase in the time spent in the open arms is interpreted as an anxiolytic-like effect.[14]

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two closed arms (e.g., 50x10x40 cm) elevated 50 cm above the floor.

  • Animals: Male Wistar rats or C57BL/6 mice are commonly used. Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Vehicle Group: Receives an injection of the drug vehicle (e.g., saline, DMSO).

    • Positive Control: Receives a known anxiolytic, such as Diazepam (1-2 mg/kg, i.p.), 30 minutes prior to testing.

    • Test Groups: Receive varying doses of Compound X (e.g., 0.1, 1, 10 mg/kg, i.p.) 30 minutes prior to testing.

  • Procedure: Each animal is placed individually in the center of the maze, facing an open arm. The animal is allowed to explore the maze for 5 minutes. The session is recorded by an overhead video camera.

  • Data Analysis: An automated tracking software measures key parameters:

    • Primary Endpoint: Percentage of time spent in the open arms.

    • Secondary Endpoints: Number of entries into open arms, number of entries into closed arms (a measure of general locomotor activity).

  • Interpretation: A statistically significant increase in the percentage of time spent in the open arms, without a significant change in the total number of arm entries, is indicative of a specific anxiolytic effect.

epm_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Habituation Animal Habituation (1 hour) Dosing Drug Administration (Vehicle, Diazepam, Compound X) Habituation->Dosing Placement Place Animal on Center of EPM Dosing->Placement Exploration Allow Exploration (5 minutes) Placement->Exploration Recording Video Recording Exploration->Recording Tracking Automated Behavior Tracking Recording->Tracking Stats Statistical Analysis (ANOVA) Tracking->Stats Interpretation Interpret Results Stats->Interpretation

Caption: Standard experimental workflow for the Elevated Plus Maze test.

Hypothetical Preclinical Data

The table below illustrates the expected outcomes from an EPM study if Compound X possesses the hypothesized anxiolytic properties.

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-15.2 ± 2.122.5 ± 1.8
Diazepam (Positive Ctrl)2.045.8 ± 4.520.1 ± 2.0
Compound X0.118.1 ± 2.523.1 ± 1.9
Compound X1.035.5 ± 3.821.8 ± 2.2
Compound X10.042.1 ± 4.214.5 ± 1.5**
p < 0.05 vs. Vehicle; **p < 0.05 vs. Vehicle, indicating potential sedation at high doses.

Part 3: Comparative Clinical Profile

The translation from preclinical findings to clinical utility requires rigorous evaluation in human trials. The primary endpoint in confirmatory GAD trials is typically the change from baseline on the Hamilton Anxiety Rating Scale (HAM-A).[19][20]

Feature3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl (Compound X)Sertraline (SSRI)Alprazolam (Benzodiazepine)
Mechanism of Action Hypothesized selective positive allosteric modulator of GABA-A (α2/α3)Selective Serotonin Reuptake Inhibitor (SSRI)[9][10]Non-selective positive allosteric modulator of GABA-A[6][13]
Onset of Anxiolysis Hypothesized: Rapid (Hours to Days)Delayed (2-6 weeks)[21]Rapid (30-60 minutes)[6]
Primary Use in GAD InvestigationalFirst-line, long-term maintenance treatment[4][22]Short-term, acute, or breakthrough anxiety management[6][15]
Common Side Effects Hypothesized: Dizziness, headache (potentially low sedation)Nausea, insomnia, sexual dysfunction, headache[9]Drowsiness, cognitive impairment, dizziness, ataxia[15]
Dependence & Withdrawal Hypothesized: Low potentialLow dependence potential, but can cause discontinuation syndrome[23]Very high potential for dependence and severe withdrawal syndrome[6]
Cognitive Impairment Hypothesized: MinimalGenerally noneSignificant, especially in acute use
Expert Synthesis & Forward Look

The comparison between the investigational Compound X and the standards of care, Sertraline and Alprazolam, highlights a clear unmet need and a potential therapeutic niche.

  • Versus Alprazolam: The primary theoretical advantage of Compound X is its potential for a safer long-term profile. By selectively targeting α2/α3 GABA-A subunits, it could provide rapid anxiolysis comparable to a benzodiazepine but with a significantly reduced burden of sedation, cognitive impairment, and dependence liability. This would represent a major advancement in anxiolytic therapy, offering a safer alternative for both acute and potentially longer-term use where benzodiazepines are currently contraindicated or used with extreme caution.

  • Versus Sertraline: The key differentiator is the onset of action. SSRIs like Sertraline are effective for long-term GAD management, but the 2-6 week delay to therapeutic effect is a significant clinical challenge.[21] Patients often require a bridging therapy, frequently a benzodiazepine, during this initial period. Compound X, with its hypothesized rapid onset, could potentially eliminate the need for such bridging strategies, simplifying treatment regimens and providing faster relief to patients.

References

  • Patsnap Synapse. (2024, July 17).
  • PsychoGenics. Preclinical Anxiety Studies.
  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. Alprazolam.
  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024, March 15).
  • Charney, D. S., & Heninger, G. R. (1985). Noradrenergic function and the mechanism of action of antianxiety treatment. I. The effect of long-term alprazolam treatment.
  • Pediatric Oncall.
  • Different modes of action of alprazolam in the treatment of panic attacks. (2015, September 18).
  • Belzung, C., & Griebel, G. (2001). Animal models of anxiety disorders in rats and mice: some conceptual issues. Psychopharmacology, 157(1), 1-11.
  • News-Medical.Net. (2019, September 23). Unexpected mechanism of action found with sertraline.
  • Kalueff, A. V., & Nutt, D. J. (2007). Animal models of anxiety: an ethological perspective.
  • Experimental animal models for the simulation of depression and anxiety. (2022, April 1).
  • Ovid. Sertraline for social anxiety disorder : Expert Review of Neurotherapeutics.
  • Medical News Today. (2025, May 1). How Zoloft works: Mechanism of action explained.
  • U.S. Food and Drug Administration.
  • Candenas, M. L., Pinto, F. M., & D'Ocon, P. (1993). Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives. General Pharmacology, 24(6), 1373–1377.
  • Anti-Anxiety and Sedative Profile Evaluation of Imidazo[1,2-a]Pyridine Deriv
  • Mayo Clinic. (2017, October 13).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6).
  • European Medicines Agency.
  • American Academy of Family Physicians. (2022, August 15). Generalized Anxiety Disorder and Panic Disorder in Adults.
  • Clinical Practice Guidelines for the Management of Generalised Anxiety Disorder (GAD) and Panic Disorder (PD). (PMC).
  • Generalised anxiety disorder. (2025, March 26).
  • InformedHealth.org - NCBI Bookshelf. (2024, April 16). Generalized anxiety disorder: Learn More – Treatment options for generalized anxiety disorder.
  • Witkin, J. M., et al. (2017). Further evaluation of the potential anxiolytic activity of imidazo[1,5-a][6][13]diazepin agents selective for α2/3-containing GABAA receptors. Pharmacology, Biochemistry and Behavior, 157, 30-37.

  • Imidazo[1,2-a]pyrazines. (2016, June 19). (PDF)
  • TSI Journals. (2018, July 16).
  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024, October 24). PubMed.
  • Chem-Impex. 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
  • Psychiatrist.com. (2025, September 8). A Single LSD-Derived Dose Curbs Anxiety in Landmark Trial.
  • MindMed doses first subject in trial of tablets for generalised anxiety disorder. (2024, December 17).
  • Mayo Clinic Research. Anxiety Disorders Clinical Trials.
  • Initial Severity and Antidepressant Efficacy for Anxiety Disorders: an Individual Patient D
  • Mokrov, G. V., et al. (2015). Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides. Bioorganic & Medicinal Chemistry, 23(13), 3497-3505.
  • TSI Journals. (2018, July 16).
  • Hester, J. B., et al. (1981). Novel anxiolytic agents derived from alpha-amino-alpha-phenyl-o-tolyl-4H-triazoles and -imidazoles. Journal of Medicinal Chemistry, 24(11), 1297-1304.
  • Imidazo[1,2-b][6][13][17]triazines as α2/α3 subtype selective GABAA agonists for the treatment of anxiety. ResearchGate.

  • Santa Cruz Biotechnology. 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine | CAS 91476-80-1.
  • NextSDS.
  • ChemicalBook. (2025, July 24). 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1.

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Validation

Comprehensive Comparison Guide: 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl Derivatives vs. Standard PDHK Inhibitors in Metabolic Reprogramming

Executive Summary & Rationale The metabolic reprogramming of cancer cells—characterized by enhanced aerobic glycolysis and reduced mitochondrial oxidation even in the presence of abundant oxygen—is universally recognized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The metabolic reprogramming of cancer cells—characterized by enhanced aerobic glycolysis and reduced mitochondrial oxidation even in the presence of abundant oxygen—is universally recognized as the Warburg effect[1]. A critical molecular gatekeeper of this metabolic shift is Pyruvate Dehydrogenase Kinase (PDHK or PDK). By phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC), PDK shunts pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and towards cytoplasmic lactate production[2].

Historically, Dichloroacetate (DCA) has been utilized as a pan-PDK inhibitor to reverse this effect; however, its extremely low potency (requiring millimolar dosing) limits its clinical and experimental viability[3]. Recently, the 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine scaffold has emerged as a highly potent building block for next-generation PDK inhibitors[4]. This guide objectively compares derivatives of this bicyclic scaffold against standard alternatives, providing researchers with mechanistic insights and field-proven, self-validating experimental protocols.

Mechanistic Causality: Reversing the Warburg Effect

To understand why the 3-phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine scaffold is superior, we must examine the structural biology of the PDK allosteric pocket.

  • Structural Advantage: The tetrahydro-pyrazine ring offers a non-planar, basic center that mimics the natural lipoamide substrate, forming critical hydrogen bonds within the kinase domain of PDK1 and PDK2.

  • Hydrophobic Anchoring: The 3-phenyl substitution provides essential π−π stacking interactions with hydrophobic residues in the PDK lipoyl-binding site. This significantly increases binding affinity compared to small, aliphatic molecules like DCA.

  • Expert Insight on the 2HCl Salt Form: Imidazo[1,2-a]pyrazines are inherently basic. Utilizing the di-hydrochloride (2HCl) salt form drastically improves solubility in aqueous assay buffers (e.g., HEPES) and biological media. This minimizes the need for high concentrations of DMSO, a solvent that can independently stress mitochondrial function and skew real-time metabolic data.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Warburg Effect) Pyruvate->Lactate LDHA AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC (Active) TCACycle TCA Cycle & OxPhos (ATP) AcetylCoA->TCACycle PDK PDK1 / PDK2 PDK->AcetylCoA Phosphorylates & Inactivates PDC Imidazo Imidazo[1,2-a]pyrazine Derivatives Imidazo->PDK Potent Inhibition DCA DCA (Standard) DCA->PDK Weak Inhibition

Metabolic reprogramming pathway showing PDK inhibition by imidazo-pyrazine derivatives.

Comparative Performance Analysis

When functionalized (e.g., coupled with trifluoro-hydroxy-propionic acid derivatives), the 3-phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine scaffold yields inhibitors that drastically outperform legacy compounds[4]. The table below summarizes the quantitative performance of these derivatives against standard alternatives.

Compound / ScaffoldPrimary TargetEnzymatic IC₅₀Binding MechanismCellular Efficacy (Lactate Reduction)
Dichloroacetate (DCA) PDK1-4 (Pan)> 50 µM[5]Pyruvate binding siteLow (Requires millimolar dosing)
AZD7545 PDK2 (Selective)6.4 nM (PDK2) / 36.8 nM (PDK1)[6]Lipoyl-binding pocketHigh
Imidazo[1,2-a]pyrazine Derivatives PDK1 / PDK2< 50 nM (varies by R-group)[4]Lipoyl-binding pocketHigh (Sub-micromolar efficacy)

Experimental Protocols: Self-Validating Systems

To ensure scientific trustworthiness, researchers must validate the efficacy of imidazo-pyrazine derivatives using orthogonal assays: cell-free enzymatic inhibition and real-time cellular metabolic profiling.

Protocol A: In Vitro PDHK1/2 Kinase Activity Assay (TR-FRET)

Causality: This assay isolates the direct interaction between the inhibitor and the kinase, eliminating cellular permeability variables to determine the absolute binding affinity (IC₅₀).

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Tween-20, and 1 mM DTT. Dissolve the imidazo-pyrazine derivative in DMSO (ensure final assay concentration remains <1%).

  • Enzyme Incubation: Incubate recombinant human PDK1 or PDK2 (10 nM) with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 30 minutes at room temperature. Rationale: This pre-incubation allows the rigid bicyclic core to fully dock into the allosteric pocket.

  • Substrate Addition: Add the E1 α peptide substrate and ATP (at the specific Km​ value for the PDK isoform) to initiate the phosphorylation reaction.

  • Detection: After 60 minutes, add the TR-FRET detection mixture containing a Europium-labeled anti-phospho-serine antibody and APC-conjugated streptavidin.

  • Validation Check: A successful assay must demonstrate a dose-dependent decrease in the FRET signal (665 nm / 615 nm ratio). Use AZD7545 (100 nM) as a positive control to confirm complete assay inhibition[7].

Protocol B: Real-Time Cellular Metabolic Profiling (Seahorse XF)

Causality: Enzymatic inhibition must successfully translate to metabolic reprogramming in living cells. The Seahorse assay measures Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to confirm the shift from glycolysis back to oxidative phosphorylation.

Workflow Step1 1. Cell Seeding Plate cancer cells in XF96 microplate Step2 2. Compound Treatment Incubate with Imidazo-pyrazine analogs Step1->Step2 Step3 3. Sensor Calibration Hydrate and calibrate XF sensor cartridge Step2->Step3 Step4 4. Real-Time Analysis Measure OCR (OxPhos) and ECAR (Glycolysis) Step3->Step4 Step5 5. Data Normalization Normalize to protein content (BCA assay) Step4->Step5 Outcome Metabolic Shift Confirmed Decreased ECAR Increased OCR Step5->Outcome

Step-by-step workflow for real-time cellular metabolic profiling using Seahorse XF technology.

  • Cell Seeding: Seed target cancer cells (e.g., A549 or HCT116) at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight to allow adherence.

  • Compound Treatment: Treat cells with the imidazo-pyrazine derivative (1 µM and 5 µM) or DCA (10 mM) for 24 hours. Rationale: A 24-hour window allows sufficient time for the reactivation of PDC and the subsequent depletion of intracellular lactate pools.

  • Assay Medium: Wash and replace media with unbuffered Seahorse XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Measurement: Measure basal OCR and ECAR. Inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (ETC inhibitors) sequentially to profile mitochondrial capacity.

  • Validation Check: Active PDK inhibitors built on the imidazo-pyrazine scaffold will show a significantly lower basal ECAR (indicating reduced lactate production) and a higher basal/maximal OCR (indicating restored mitochondrial function) compared to the vehicle control[3].

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Safety & Regulatory Compliance

Safety

3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl proper disposal procedures

Operational and Disposal Master Plan: 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl As a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery, 3-Phenyl-5,6,7,8-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Master Plan: 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl

As a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery, 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride (2HCl) presents unique handling and logistical challenges. Because it is a biologically active intermediate formulated as a dihydrochloride salt, its disposal requires strict adherence to Resource Conservation and Recovery Act (RCRA) standards and laboratory Environmental Health and Safety (EHS) protocols[1][2].

This guide provides an authoritative, self-validating operational framework for the safe handling, emergency spill response, and proper disposal of this compound.

Chemical Profile and Hazard Causality

Understanding the physicochemical nature of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl is critical for predicting its behavior during experiments and waste accumulation.

  • Acidity & Corrosivity Causality : The "2HCl" designation indicates that this compound is a dihydrochloride salt[3]. Upon dissolution in aqueous media (such as during extraction workups or accidental spills in sinks), the salt dissociates to release protons, significantly lowering the pH of the solution. This necessitates treating its aqueous waste streams as potentially corrosive, requiring compatible secondary containment[4].

  • Biological Activity Causality : The imidazopyrazine core is a privileged scaffold designed to interact with biological targets (e.g., kinases or GPCRs). Consequently, unintended exposure via inhalation of the powder or percutaneous absorption poses unknown pharmacological risks, mandating rigorous containment and the use of appropriate Personal Protective Equipment (PPE).

Table 1: Quantitative Safety & Physicochemical Parameters

ParameterValue / SpecificationCausality / Impact on Handling
CAS Number 885281-16-3 (Free base)[3]Essential for accurate Safety Data Sheet (SDS) tracking and EHS logging.
Molecular Formula C12H13N3 · 2HClDetermines stoichiometric calculations for downstream neutralization.
Aqueous pH (Estimated) < 3.0 (at 10 mg/mL)Requires acid-compatible secondary containment and neutralization prior to disposal[4].
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityMandates use of nitrile gloves and disposal via high-temperature incineration[5].

Standard Operating Procedure: Safe Handling and Spill Response

Expertise Insight: Never sweep dry powders of hydrochloride salts with a standard brush. Mechanical sweeping aerosolizes the fine 2HCl particulates, exponentially increasing the inhalation risk and spreading contamination across the laboratory bench.

Protocol A: Emergency Spill Containment (Self-Validating System)

  • Isolate and Assess : Immediately secure the area. If the spill exceeds 50 grams or involves highly concentrated solutions, evacuate the immediate vicinity and contact your EHS office[1].

  • PPE Donning : Equip heavy-duty nitrile gloves, tightly sealed safety goggles, and an N95/P100 particulate respirator.

  • Containment (Solid Spill) : Gently cover the powder with damp, absorbent paper towels.

    • Causality: Dampening the towels utilizes capillary action to trap the fine 2HCl powder, preventing aerosolization while simultaneously dissolving the salt for easier wiping.

  • Containment (Aqueous Spill) : Surround the liquid with an inert, acid-neutralizing absorbent (e.g., sodium bicarbonate powder) to prevent the spread of the corrosive liquid[4].

  • Validation Step : After sweeping the neutralized slurry into a hazardous waste bag, swab the spill area with a wet pH indicator strip.

    • Self-Validation: A pH reading of 6.5–7.5 confirms that no acidic residue remains, validating that the area is safe for standard cleaning.

  • Decontamination : Wash the area with a 1% laboratory detergent solution (e.g., Alconox), followed by a copious Deionized (DI) water rinse.

Chemical Waste Disposal and Segregation Plan

Improper mixing of laboratory waste is a critical failure point that can lead to exothermic reactions, container ruptures, or toxic gas release[1][4]. 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl waste must be strictly segregated based on its physical state and solvent matrix.

Protocol B: Step-by-Step Waste Disposal

  • Waste Characterization : Identify the state of the waste (solid powder, aqueous solution, or organic solvent mixture). Do not mix different types of chemical waste[4].

  • Aqueous Neutralization (If permitted by local EHS) :

    • Place the waste beaker in a secondary containment tray[4].

    • Slowly add 1M Sodium Bicarbonate (NaHCO3) while stirring continuously.

    • Self-Validation: Monitor continuously with a pH meter or pH strips until the solution stabilizes between pH 6.0 and 8.0[4]. This confirms the neutralization of the dihydrochloride acid equivalents.

  • Container Selection : Transfer the waste into a high-density polyethylene (HDPE) container.

    • Causality: HDPE is highly resistant to both trace organic solvents and residual chloride ions, preventing the container degradation that can occur with standard plastics or metals[4].

  • Labeling : Affix a standard "Hazardous Waste" tag. Explicitly write the full chemical name: "3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride, aqueous waste, neutralized"[4]. Never use chemical formulas or abbreviations, as this violates RCRA labeling standards[4].

  • Satellite Accumulation : Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container is securely closed at all times except when actively adding waste[4].

  • EHS Pickup : Request an EHS pickup before the SAA volume limit (typically 55 gallons) or the regulatory accumulation time limit is reached[4].

Waste Disposal Decision & Workflow Pathway

To ensure zero deviations in the disposal process, follow the logical pathway mapped below.

WasteWorkflow Start Generate Waste: 3-Phenyl-imidazo[1,2-a]pyrazine 2HCl CheckState Determine Waste State Start->CheckState Solid Solid Waste (Powder/Contaminated PPE) CheckState->Solid Aqueous Aqueous Waste (Acidic due to 2HCl) CheckState->Aqueous Organic Organic Solvent Waste (e.g., DCM, DMSO) CheckState->Organic Segregate Segregate into Compatible Waste Streams Solid->Segregate Neutralize Neutralize to pH 6-8 (Use NaHCO3) Aqueous->Neutralize If permitted by EHS Neutralize->Segregate Organic->Segregate Label Label as Hazardous Waste (EPA RCRA Compliant) Segregate->Label EHS EHS Pickup & Incineration Label->EHS

Workflow for the segregation, neutralization, and disposal of 3-Phenyl-imidazo[1,2-a]pyrazine 2HCl.

Regulatory Compliance & Documentation

Maintaining a rigorous chain of custody for hazardous materials is not just a regulatory requirement; it is a cornerstone of laboratory integrity and environmental stewardship.

  • Manifests : Ensure that all waste transferred to your EHS department or a third-party disposal vendor is accompanied by a waste manifest detailing the exact chemical composition and percentage of each component[4].

  • Audits : Conduct weekly inspections of the SAA to verify container integrity, accurate labeling, and the absence of incompatible chemical mixtures (e.g., ensuring no strong oxidizing agents are stored near this heterocyclic amine salt)[1][5].

References

  • MedPro Disposal. "Common Laboratory Chemical Waste Disposal Mistakes to Avoid". Available at:[Link]

  • CrelioHealth. "Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management". Available at: [Link]

  • University of Houston-Clear Lake. "Chemical Hygiene Plan". Available at: [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl
Reactant of Route 2
3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl
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